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Core Science & Biosynthesis

Foundational

Structure-Activity Relationship and Mechanistic Profiling of 3-Aminopyrazole Propanamide Derivatives

Executive Summary The 3-aminopyrazole scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry, primarily recognized for its ability to act as a potent ATP-competitive kinase inhibitor[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyrazole scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry, primarily recognized for its ability to act as a potent ATP-competitive kinase inhibitor[1]. Through rigorous rational drug design, the functionalization of this core into 3-aminopyrazole propanamide derivatives has yielded highly selective compounds capable of modulating critical cellular pathways. The most prominent derivative in this class is PHA-533533 ((2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide), initially optimized as a nanomolar inhibitor of Cyclin-Dependent Kinase 2 (CDK2) for oncology applications[2].

Recently, this specific structural class has demonstrated a profound, off-target epigenetic capability: the unsilencing of the paternal UBE3A gene, presenting a groundbreaking therapeutic avenue for Angelman Syndrome[3]. This whitepaper dissects the structure-activity relationship (SAR), the underlying biological mechanisms, and the validated experimental protocols required to evaluate these dual-action derivatives.

Target Biology & Mechanistic Causality

The CDK2/Cyclin A Axis in Oncology

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that strictly regulate cell cycle progression. CDK2, when complexed with Cyclin A or Cyclin E, is responsible for driving the cell through the G1/S transition and into the G2/M phase[4]. In many malignancies, such as CCNE1-amplified ovarian cancer, this pathway is hyperactivated, leading to unchecked cellular proliferation[5].

3-aminopyrazole propanamides exert their primary anticancer effect by competitively binding to the ATP pocket of the CDK2 catalytic domain. By blocking ATP binding, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, effectively halting DNA replication and inducing cell cycle arrest and apoptosis[1].

CDK2_Pathway CyclinA Cyclin A / E Complex CDK2/Cyclin Complex (Active Kinase) CyclinA->Complex CDK2 CDK2 CDK2->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivates E2F E2F Transcription Factor (Active) Rb->E2F Releases S_Phase S Phase Progression & DNA Replication E2F->S_Phase Promotes Inhibitor PHA-533533 (3-Aminopyrazole Propanamide) Inhibitor->Complex ATP-competitive Inhibition

Fig 1: Mechanism of CDK2/Cyclin A pathway inhibition by PHA-533533.

Structure-Activity Relationship (SAR) Analysis

The evolution of 3-aminopyrazole propanamides is a masterclass in overcoming pharmacokinetic liabilities without sacrificing target affinity. The optimization from the early lead compound PNU-292137 to the clinical candidate PHA-533533 required precise structural modifications[2],[6].

Deconstructing the Pharmacophore
  • The 3-Aminopyrazole Core (Hinge Binder): This heterocyclic core is non-negotiable. It acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms of the pyrazole and the exocyclic amine form a critical bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of the CDK2 hinge region (specifically at Leu83)[7].

  • The 5-Cyclopropyl Substitution: Adding a cyclopropyl ring at the 5-position of the pyrazole forces the molecule to occupy a small, lipophilic pocket adjacent to the hinge region, significantly enhancing kinase selectivity.

  • The Propanamide Linker (Chiral Vectoring): The transition from an acetamide linker (in PNU-292137) to a propanamide linker introduces an alpha-methyl group, creating a chiral center. The (2S)-enantiomer is strictly required; it acts as a rigid vector, directing the terminal aromatic tail deep into the hydrophobic region of the ATP-binding site to maximize van der Waals interactions[2].

  • The 4-(2-oxo-1-pyrrolidinyl)phenyl Tail (Physicochemical Optimization): The early lead utilized a highly lipophilic 2-naphthyl group, which resulted in poor aqueous solubility and excessive plasma protein binding (99%). Replacing the naphthyl ring with a polar, yet bulky, 2-oxopyrrolidinyl-phenyl moiety drastically lowered the LogP. This single modification disrupted excessive hydrophobic packing, solving the formulation liabilities[2].

Quantitative SAR Summary
CompoundStructural ModificationCDK2/Cyclin A

(nM)
A2780

(nM)
SolubilityPlasma Protein Binding
PNU-292137 Acetamide linker; 2-naphthyl tail37~ 800Poor99%
PHA-533533 (2S)-propanamide linker; 2-oxopyrrolidinyl tail31744 - 800>10x Improvement74%

Data synthesized from Pevarello et al., 2005[2],[8],[9]. The transition to PHA-533533 maintained sub-micromolar cellular potency while drastically improving the drug-like profile.

Emerging Modalities: Epigenetic UBE3A Unsilencing

Beyond kinase inhibition, recent high-throughput phenotypic screens have identified PHA-533533 as a potent unsilencer of the paternal UBE3A gene, offering a novel therapeutic strategy for Angelman Syndrome (AS)[10].

In AS, the maternal UBE3A allele is mutated or deleted, and the paternal allele is epigenetically silenced by a long non-coding antisense transcript (UBE3A-ATS). PHA-533533 has been shown to downregulate UBE3A-ATS (


 ~ 0.42 µM) and restore paternal UBE3A protein expression (

~ 0.54 µM) in primary neurons[10]. Crucially, mechanistic studies confirm that this epigenetic unsilencing occurs independently of its known CDK2/CDK5 targets, indicating a distinct, novel mechanism of action for the 3-aminopyrazole propanamide scaffold in neurobiology[3].

UBE3A_Workflow Neuron Primary Neurons (AS Model) Drug PHA-533533 Treatment Neuron->Drug ATS Downregulation of UBE3A-ATS Drug->ATS IC50 ~0.42 µM Unsilence Epigenetic Unsilencing of Paternal Ube3a ATS->Unsilence Protein Increased UBE3A Protein Expression Unsilence->Protein EC50 ~0.54 µM

Fig 2: Epigenetic unsilencing workflow of UBE3A by PHA-533533.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating 3-aminopyrazole propanamide derivatives.

Protocol 1: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

Purpose: To determine the biochemical


 and 

of the compound against the isolated kinase complex.
  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35.
    
  • Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin A complex and a suitable peptide substrate (e.g., Histone H1) in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of PHA-533533 in 100% DMSO. Transfer to the assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Self-Validation Controls: Include Dinaciclib as a positive control (to validate assay sensitivity) and a DMSO-only well as a vehicle control (to establish 100% baseline kinase activity).

  • Reaction Initiation: Add ATP (at a concentration equal to its

    
     for CDK2) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Detection: Quantify phosphorylated substrate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system or radiometric

    
    -ATP incorporation. Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Cell Viability & Proliferation Assay (Ovarian Carcinoma)

Purpose: To translate biochemical potency into cellular efficacy using the A2780 cell line[8].

  • Cell Seeding: Seed A2780 human ovarian carcinoma cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Treat cells with varying concentrations of the 3-aminopyrazole derivative (0.01 µM to 10 µM).

  • Incubation: Allow continuous drug exposure for 72 hours. Causality note: 72 hours is required to allow cells to complete at least two cell cycles, ensuring CDK2-mediated G1/S arrest is fully captured.

  • Quantification: Add MTS reagent (tetrazolium salt) to each well. The reduction of MTS to formazan by viable cells is measured via absorbance at 490 nm. Normalize data against the vehicle control to generate dose-response curves.

Protocol 3: UBE3A Unsilencing High-Throughput Screening

Purpose: To evaluate the epigenetic modulation of the paternal UBE3A allele[3].

  • Culture Preparation: Isolate and culture primary cortical neurons from Ube3a maternal-deficient, paternal-YFP knock-in mice (

    
    ).
    
  • Compound Treatment: Treat neurons with PHA-533533 (0.1 µM to 5 µM) for 72 hours.

  • Validation Controls: Use Topotecan (0.3 µM) as a positive control for paternal Ube3a unsilencing[3].

  • Imaging & Analysis: Fix cells and perform immunofluorescence using anti-GFP antibodies to enhance the YFP signal. Quantify the normalized mean fluorescence intensity of paternal UBE3A-YFP using automated high-content imaging systems.

Conclusion

The 3-aminopyrazole propanamide class, exemplified by PHA-533533, highlights the power of rational structure-based drug design. By meticulously tuning the lipophilicity and spatial orientation of the molecule, researchers successfully transformed a poorly soluble hit into a highly bioavailable CDK2 inhibitor. Furthermore, the recent discovery of its UBE3A unsilencing properties opens a new frontier for this chemical scaffold, bridging the gap between targeted oncology and neuro-epigenetic therapy.

References

  • [2] 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • [7] 2BPM: STRUCTURE OF CDK2-CYCLIN A WITH PHA-630529 - RCSB PDB. rcsb.org. Available at: [Link]

  • [6] 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed. nih.gov. Available at:[Link]

  • [5] Resistance to CDK2 Inhibitors Is Associated with Selection of Polyploid Cells in CCNE1-Amplified Ovarian Cancer - ResearchGate. researchgate.net. Available at:[Link]

  • [3] Ube3a unsilencer for the potential treatment of Angelman syndrome - ResearchGate. researchgate.net. Available at:[Link]

Sources

Exploratory

CAS number and molecular weight of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

An In-Depth Technical Guide to 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide and Structurally Related Analogs in Kinase Inhibition Authored by: A Senior Application Scientist This guide provides a comprehensive technica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide and Structurally Related Analogs in Kinase Inhibition

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-amino-1H-pyrazol-1-yl)-N-butylpropanamide, a novel aminopyrazole derivative. Due to the limited public data on this specific molecule, this document establishes a framework for its investigation by drawing parallels with structurally related and well-characterized aminopyrazole compounds. The methodologies, mechanistic insights, and experimental protocols detailed herein are based on established principles in medicinal chemistry and drug development, providing a robust starting point for researchers.

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural and electronic properties allow for the formation of key hydrogen bonds with the hinge region of kinase active sites, a common feature of many successful kinase-inhibiting drugs. This guide will, therefore, leverage data from a representative aminopyrazole-containing compound to illustrate the principles and techniques applicable to the title compound.

Core Compound Profile: 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide

While a specific CAS number and extensive experimental data for 2-(3-amino-1H-pyrazol-1-yl)-N-butylpropanamide are not publicly available, likely indicating its status as a novel research compound, its fundamental properties can be calculated based on its chemical structure.

PropertyValue
Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
CAS Number Not Publicly Available

The absence of a registered CAS number suggests that this compound is not commercially available and has not been widely disclosed in scientific literature. Researchers working with this molecule would be at the forefront of its characterization.

Synthetic Strategy and Mechanistic Considerations

The synthesis of N-substituted aminopyrazole derivatives typically follows a well-trodden path in organic chemistry, offering both reliability and opportunities for diversification. The proposed synthesis for the title compound would likely involve a two-step process, a common and efficient method for generating libraries of related analogs.

Proposed Synthetic Workflow

The logical synthesis would involve the alkylation of 3-amino-1H-pyrazole followed by amidation. This approach allows for late-stage diversification, where different amines can be introduced in the final step to create a variety of N-substituted derivatives.

A 3-Amino-1H-pyrazole B Alkylation with Ethyl 2-bromopropanoate A->B C Intermediate: Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate B->C D Amidation with Butylamine C->D E Final Product: 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide D->E

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a generalized procedure based on standard laboratory practices for the synthesis of similar aminopyrazole compounds.

Step 1: Alkylation of 3-Amino-1H-pyrazole

  • To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (K2CO3, 2.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes to ensure deprotonation of the pyrazole nitrogen.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude intermediate by column chromatography on silica gel.

Step 2: Amidation with Butylamine

  • Dissolve the purified ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add butylamine (2.0-3.0 eq) to the solution.

  • The reaction can proceed at room temperature or may require gentle heating depending on the reactivity of the ester. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield 2-(3-amino-1H-pyrazol-1-yl)-N-butylpropanamide.

Application in Kinase Inhibition: A Mechanistic Overview

The aminopyrazole core is a privileged scaffold in kinase inhibitor design due to its ability to act as a hinge-binder. The amino group and the pyrazole nitrogens can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

cluster_0 Kinase Active Site cluster_1 Aminopyrazole Inhibitor hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue d_loop DFG Motif aminopyrazole Aminopyrazole Core aminopyrazole->hinge H-bonds sidechain N-butylpropanamide Side Chain sidechain->gatekeeper Van der Waals Interactions sidechain->d_loop Hydrophobic Interactions

Caption: Interaction model of an aminopyrazole inhibitor within a kinase active site.

The N-butylpropanamide side chain of the title compound would likely occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity and selectivity of the molecule. The specific interactions would depend on the topology of the target kinase.

Bioanalytical Methods for Characterization

To evaluate the potential of 2-(3-amino-1H-pyrazol-1-yl)-N-butylpropanamide as a drug candidate, a series of in vitro assays are essential.

Kinase Inhibition Assay (Exemplary Protocol)

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction.

  • Prepare a kinase reaction buffer containing the kinase of interest, its substrate, and ATP.

  • Serially dilute the test compound (2-(3-amino-1H-pyrazol-1-yl)-N-butylpropanamide) in DMSO and add it to the kinase reaction mixture.

  • Incubate the reaction at room temperature for a specified period (e.g., 1 hour).

  • Add a detection reagent that contains luciferase and its substrate. The luciferase will catalyze the conversion of the remaining ATP into light.

  • Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay

To determine the effect of the compound on cancer cell growth, a cell proliferation assay such as the MTT or CellTiter-Glo assay can be used.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add the assay reagent (e.g., MTT or CellTiter-Glo) to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the GI50 value, the concentration of the compound that causes 50% growth inhibition.

Conclusion and Future Directions

2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide represents a novel chemical entity with potential applications in kinase inhibition. While public data is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established principles for analogous aminopyrazole compounds. Future research should focus on the multi-target kinase profiling of this compound, its optimization through structure-activity relationship (SAR) studies, and its evaluation in relevant preclinical models of disease. The methodologies and insights presented here serve as a robust foundation for these endeavors.

References

Due to the novelty of the specific topic compound, direct references are not available. The principles, protocols, and mechanistic discussions in this guide are based on well-established knowledge in the fields of medicinal chemistry and chemical biology. For further reading on the synthesis and application of aminopyrazole derivatives as kinase inhibitors, the following resources are recommended:

  • The role of pyrazoles in medicine. (Review on the medicinal applications of pyrazole-containing compounds).
  • Discovery of N-(4-(3-amino-1H-pyrazol-4-yl)phenyl)-N'-(3-fluorophenyl)urea (AT9283), a potent inhibitor of Aurora kinases with activity against leukemia and solid tumor-derived cell lines. (A representative example of a well-characterized aminopyrazole kinase inhibitor). Available from the American Chemical Society (ACS)
  • General protocols for kinase assays. (Methodological resources). Available from suppliers of kinase assay kits such as Promega or Thermo Fisher Scientific.
Foundational

Potential biological targets for N-butylpropanamide pyrazole derivatives

Topic: Potential Biological Targets for N-butylpropanamide Pyrazole Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Executive Summary The integr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Targets for N-butylpropanamide Pyrazole Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

The integration of an N-butylpropanamide moiety onto a pyrazole scaffold creates a pharmacophore with distinct physicochemical properties: the pyrazole ring provides a rigid, aromatic heteroatom core capable of


-

stacking and hydrogen bonding, while the N-butylpropanamide side chain introduces a flexible lipophilic tail (butyl) and a hydrogen-bond donor/acceptor motif (amide).

This whitepaper analyzes the three most probable biological targets for this chemotype based on Structure-Activity Relationship (SAR) data from recent medicinal chemistry literature. We prioritize targets where the lipophilic butyl chain and amide linker are critical for binding affinity: Succinate Dehydrogenase (SDH) , Receptor Tyrosine Kinases (EGFR/VEGFR-2) , and Cyclooxygenase-2 (COX-2) .

Primary Target: Succinate Dehydrogenase (SDH)

Context: While often associated with agrochemical fungicides, SDH (Complex II) is a critical mitochondrial target. The "N-butyl" chain is a classic motif in SDH inhibitors (SDHIs), designed to occupy the hydrophobic quinone-binding pocket.

Mechanistic Rationale
  • The Warhead: The pyrazole core mimics the ubiquinone ring system.

  • The Linker (Amide): The propanamide linkage forms essential hydrogen bonds with conserved tyrosine or tryptophan residues (e.g., Trp164 in S. sclerotiorum SDH) within the binding site.

  • The Tail (N-butyl): The butyl chain is the critical "hydrophobic anchor." It penetrates the deep, lipophilic channel normally occupied by the isoprenoid tail of ubiquinone. Shortening this chain (e.g., to methyl) often abolishes activity, while the butyl group provides optimal steric fit.

Validation Protocol: Mitochondrial Complex II Assay

To confirm SDH targeting, a reduction-oxidation assay using DCPIP (2,6-dichlorophenolindophenol) is the industry standard.

  • Mitochondrial Isolation: Isolate mitochondria from the target tissue (e.g., liver or fungal mycelium) using differential centrifugation.

  • Reaction Mix: Prepare buffer containing 50 mM phosphate (pH 7.4), 20 mM succinate (substrate), and 50

    
    M DCPIP (electron acceptor).
    
  • Inhibition Step: Pre-incubate mitochondria with the N-butylpropanamide pyrazole derivative (0.1 nM – 10

    
    M) for 10 minutes.
    
  • Initiation: Add Phenazine Methosulfate (PMS) to couple the reaction.

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCPIP).

  • Data Analysis: Calculate IC

    
     by plotting reaction velocity vs. log[inhibitor].
    

Table 1: Comparative SAR for SDH Inhibition

Substituent (R)Binding ModePredicted Activity
N-Methyl Insufficient hydrophobic interactionLow
N-Butyl Optimal fit in Quinone pocketHigh
N-Octyl Steric clash with pocket depthModerate/Low
N-Phenyl

-stacking potential, rigid
High (Variable)
Secondary Target: Receptor Tyrosine Kinases (EGFR / VEGFR-2)

Context: Pyrazole-carboxamides are privileged scaffolds in oncology, acting as ATP-competitive inhibitors. The N-butylpropanamide chain suggests a design targeting the "back cleft" or solvent-exposed region of the kinase domain.

Mechanistic Rationale
  • Hinge Binding: The pyrazole nitrogens typically interact with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Solvent Interaction: The N-butylpropanamide tail extends towards the solvent front or the ribose-binding pocket. The flexibility of the propanamide linker allows the butyl group to find hydrophobic patches (e.g., the "gatekeeper" residue vicinity) without inducing steric clash.

  • Dual Inhibition: Derivatives of this class often show dual activity against EGFR (proliferation) and VEGFR-2 (angiogenesis) due to high homology in the ATP-binding cleft.

Pathway Visualization: EGFR Signaling Cascade

The following diagram illustrates the downstream effects of inhibiting EGFR with a pyrazole derivative.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->EGFR ATP Competition RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: EGFR signal transduction pathway showing the point of intervention for pyrazole-based ATP-competitive inhibitors.

Tertiary Target: Cyclooxygenase-2 (COX-2)

Context: The pyrazole ring is the core of Celecoxib , a selective COX-2 inhibitor.[1][2] Replacing the sulfonamide of celecoxib with an amide/alkyl chain (like N-butylpropanamide) is a known strategy to alter pharmacokinetics while maintaining anti-inflammatory activity.

Mechanistic Rationale
  • Selectivity: COX-2 has a larger, more flexible side pocket (valine at position 523) compared to COX-1 (isoleucine).

  • The "Side Pocket" Fit: The N-butyl chain is lipophilic enough to occupy this COX-2 specific side pocket, potentially conferring selectivity over COX-1.

  • Anti-inflammatory vs. Gastric Safety: By targeting COX-2 selectively, the derivative may reduce prostaglandin E2 (PGE2) synthesis at inflammation sites without stripping the stomach lining of protective prostaglandins (COX-1 mediated).[3]

Experimental Validation Framework

To rigorously validate these targets, a funnel approach moving from in silico to in vitro is required.

Workflow Diagram

Validation_Workflow Step1 1. Molecular Docking (AutoDock Vina) Step2 2. Enzymatic Screen (Kinase/SDH Assay) Step1->Step2 High Score Hits Step3 3. Cell Viability (MTT/Alamar Blue) Step2->Step3 IC50 < 1 µM Step4 4. Target Engagement (Western Blot/CETSA) Step3->Step4 Phenotypic Confirmation

Caption: Step-wise validation funnel for confirming biological targets of pyrazole derivatives.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is the "gold standard" for proving physical drug-target engagement in intact cells.

  • Cell Treatment: Treat cells (e.g., A549 for EGFR or HCT116 for COX-2) with the N-butylpropanamide pyrazole derivative (10

    
    M) or DMSO control for 1 hour.
    
  • Harvest: Collect cells and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Cool samples to RT, freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins. Soluble (stabilized) protein remains in supernatant; denatured protein precipitates.

  • Detection: Run Western Blot on the supernatant using antibodies specific to the target (e.g., Anti-EGFR).

  • Result: If the drug binds the target, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).

References
  • SDH Inhibition & N-butyl chains: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry.[4] [Link]

  • EGFR/VEGFR-2 Dual Inhibition: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.[5] Frontiers in Chemistry.[5] [Link]

  • COX-2 Selectivity: Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Bioorganic Chemistry.[6][7][8] [Link]

  • General Pyrazole Pharmacology: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] [Link]

Sources

Exploratory

The Aminopyrazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Ascendance of a Versatile Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Ascendance of a Versatile Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] While rarely found in nature, its synthetic accessibility and unique physicochemical properties have established it as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple biological targets.[3][4] The pyrazole nucleus can act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), enabling versatile interactions within protein binding sites.[3][5]

The introduction of an amino group (NH₂) onto the pyrazole core dramatically enhances its utility, creating the aminopyrazole (AP) scaffold. This functionalization provides an additional, crucial hydrogen-bonding vector and a key anchor point for further chemical elaboration, making APs exceptionally effective as bioisosteres for purine bases like adenine.[3][6] This adenine-mimetic character is central to their success as kinase inhibitors.[3][7] Consequently, the AP scaffold is a dominant feature in a multitude of clinically successful drugs and investigational agents targeting a wide array of diseases, from cancer and inflammation to neurodegenerative disorders.[6][8][9]

This guide provides a comprehensive analysis of the aminopyrazole scaffold's role in drug discovery, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on the rationale behind strategic chemical modifications.

Part 1: Synthesis and Chemical Reactivity

The synthetic tractability of the aminopyrazole core is a primary reason for its widespread use. The position of the amino group (at C3, C4, or C5) dictates the scaffold's reactivity and its ultimate utility in drug design.[6][10]

Core Synthesis Strategies

The most prevalent methods for constructing the aminopyrazole ring involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic precursor.

  • Synthesis of 3(5)-Aminopyrazoles: The most common route involves the reaction of β-ketonitriles with hydrazines.[11] The reaction proceeds via a hydrazone intermediate, which undergoes intramolecular cyclization by nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.[11] The choice of substituted hydrazine allows for direct installation of moieties at the N1 position, a critical handle for tuning pharmacokinetic properties.

  • Synthesis of 4-Aminopyrazoles: These isomers are often prepared by the reduction of corresponding 4-nitro, 4-nitroso, or 4-azo pyrazoles.[7] This multi-step process offers less direct access compared to the 3/5-amino isomers but is reliable for generating this specific substitution pattern.

  • Synthesis of Fused Pyrazole Systems: 5-Aminopyrazoles are invaluable precursors for creating fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[12] These fused scaffolds are present in numerous marketed drugs and often exhibit improved pharmacological profiles compared to their monocyclic counterparts.[12]

Experimental Protocol: Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a typical one-pot, three-component reaction, a highly efficient method for generating molecular diversity from the 5-aminopyrazole core.[12]

Objective: To synthesize a 6-amino-pyrazolo[3,4-b]pyridine derivative.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 1 eq.) and malononitrile (1.1 mmol, 1.1 eq.) in 15 mL of absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.0 mmol, 1 eq.).

  • Catalysis: Add piperidine (0.2 mmol, 0.2 eq.) as a basic catalyst to the reaction mixture. The use of a base is critical for deprotonating the active methylene compound (malononitrile), initiating the Knoevenagel condensation with the aldehyde.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure pyrazolo[3,4-b]pyridine derivative.

Visualization: Synthetic Pathways to Aminopyrazoles

The following diagram illustrates the primary synthetic routes to the key aminopyrazole isomers.

G cluster_0 Synthesis of 3(5)-Aminopyrazoles cluster_1 Synthesis of 4-Aminopyrazoles cluster_2 Synthesis of Fused Systems Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone Condensation Hydrazine1 Hydrazine (R-NHNH2) Hydrazine1->Hydrazone AP35 3(5)-Aminopyrazole Hydrazone->AP35 Cyclization NitroPy 4-Nitro-pyrazole AP4 4-Aminopyrazole NitroPy->AP4 Reduction (e.g., SnCl2) AP5 5-Aminopyrazole Fused Pyrazolo[1,5-a]pyrimidine AP5->Fused Bielectrophile 1,3-Bielectrophile Bielectrophile->Fused Condensation/Cyclization

Caption: Key synthetic strategies for aminopyrazole isomers and fused systems.

Part 2: The Aminopyrazole Scaffold as a Kinase Inhibitor

The most profound impact of the aminopyrazole scaffold has been in the development of protein kinase inhibitors (PKIs).[3] Dysregulation of kinase signaling is a hallmark of cancer, making PKIs a cornerstone of targeted oncology.[3]

Mechanism of Action and SAR

The 3-aminopyrazole moiety is a well-established adenine-mimetic pharmacophore.[3] It typically forms two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine's N1 and N6 amine. This bidentate interaction provides a strong anchor for the inhibitor.[3]

Structure-Activity Relationship (SAR) Insights:

  • N1-Substitution: The N1 position of the pyrazole is solvent-exposed and does not typically interact with the hinge. This position is a critical site for modification to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability) without disrupting the core binding interaction.

  • C3-Amino Group: This group is essential for the hinge-binding interaction. Acylation or substitution can be detrimental unless the new group can maintain a hydrogen bond donor capability.[1]

  • C4-Substitution: This position points towards the solvent-exposed region of the ATP pocket. Bulky substituents are often well-tolerated and can be used to enhance selectivity or introduce vectors for covalent warheads.

  • C5-Substitution: Groups at this position often project into a hydrophobic pocket, and modifications here can significantly impact selectivity between different kinases.

Visualization: Aminopyrazole Binding in a Kinase Active Site

G cluster_0 Kinase Hinge Region cluster_1 Aminopyrazole Inhibitor hinge_backbone ...NH-Backbone-CO... aminopyrazole 3-Aminopyrazole Core hinge_backbone->aminopyrazole H-Bond (Acceptor) aminopyrazole->hinge_backbone H-Bond (Donor) r1 R1 (Solvent Exposed) aminopyrazole->r1 r5 R5 (Hydrophobic Pocket) aminopyrazole->r5

Caption: Bidentate hydrogen bonding of the 3-aminopyrazole core to the kinase hinge.

Case Study: Overcoming Resistance with Covalent FGFR Inhibitors

A common mechanism of acquired resistance to PKIs is the "gatekeeper" mutation, where a bulky amino acid blocks access to a key hydrophobic pocket.[13]

Researchers at the University of California, San Francisco, developed a series of 3-aminopyrazole derivatives to inhibit Fibroblast Growth Factor Receptors (FGFR) 2 and 3, including their gatekeeper mutant forms.[13] Their strategy was to design a covalent inhibitor that targets a cysteine residue on the P-loop of the kinase, a region unaffected by the gatekeeper mutation. By attaching an electrophilic "warhead" (like an acrylamide) to the aminopyrazole scaffold via a carefully chosen linker, they created compounds that could form an irreversible covalent bond with the target cysteine.[13] This approach led to inhibitors with excellent activity against both the wild-type and gatekeeper mutant versions of the enzymes, demonstrating a rational strategy to overcome clinical resistance.[13]

Part 3: Therapeutic Applications

The versatility of the aminopyrazole scaffold has led to its application across numerous therapeutic areas.

Anticancer Activity

Beyond kinase inhibition, aminopyrazole derivatives exhibit broad anticancer effects through various mechanisms.[6][14]

  • Tubulin Polymerization Inhibition: Certain 4,5-diaryl-3-aminopyrazoles have been designed as mimetics of Combretastatin A-4, a potent natural antimitotic agent.[6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • AXL Inhibition: A series of 3-aminopyrazole derivatives were discovered as highly potent and selective inhibitors of the AXL receptor tyrosine kinase, a promising target implicated in tumor growth, metastasis, and drug resistance.[15] Compound 6li from this series showed an IC₅₀ of 1.6 nM against AXL kinase.[15]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Pirtobrutinib (Jaypirca™), a recently approved drug for mantle cell lymphoma, features a 5-aminopyrazole core.[6][14] It is a non-covalent (reversible) BTK inhibitor, offering an alternative for patients who develop resistance to covalent inhibitors like ibrutinib.[14]

Table 1: In Vitro Anticancer Activity of Selected Aminopyrazole Derivatives

Compound ClassSpecific DerivativeTarget Cancer Cell Line(s)IC₅₀ or GI₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)Source
Pyrazolo[1,5-a]pyrimidines55h, 55j, 55lHCT-116, HepG2, MCF-71.26 - 3.22--[16]
Spiro Pyrazolo[3,4-b]pyridines47a, 47dHepG2, HeLa4.2, 5.9Doxorubicin, Cisplatin1.7, 4.8[16]
5-Aminopyrazole Carbohydrazides1gSK-BR-3 (Breast)14.4Cisplatin26[14][16]
3-Aminopyrazole AXL Inhibitor6liBa/F3-TEL-AXL0.0016 (enzymatic)--[15]
Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[17] Aminopyrazole derivatives continue this legacy, targeting key inflammatory mediators.

  • p38 MAPK Inhibition: 5-Aminopyrazoles are effective inhibitors of p38 MAP kinase, an enzyme central to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][10]

  • COX Inhibition: Some derivatives show inhibitory activity against cyclooxygenase (COX) enzymes, the target of traditional NSAIDs.[6][10]

  • Analgesic Properties: Compounds based on a 4-amino-3-trifluoromethyl-5-phenylpyrazole structure have been identified as promising leads for developing new analgesic agents.[6]

Neurodegenerative Diseases

The multifactorial nature of diseases like Alzheimer's makes them suitable for polypharmacology approaches, where a single molecule hits multiple targets. The aminopyrazole scaffold is well-suited for this strategy.[18]

  • GSK-3β Inhibition: Acylated aminopyrazoles have been designed to inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme responsible for the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease.[18]

  • Anti-aggregation and Metal Chelation: The same compounds were also designed to prevent the aggregation of amyloid-β (Aβ) peptides and to chelate metal ions (e.g., Cu²⁺, Zn²⁺) that contribute to neuroinflammation and oxidative stress.[18]

Visualization: Drug Discovery Workflow for Aminopyrazoles

G Scaffold Aminopyrazole Scaffold (3-AP, 4-AP, 5-AP) Synthesis Library Synthesis (e.g., MCR, Parallel Synthesis) Scaffold->Synthesis Screening High-Throughput Screening (Biochemical & Cellular Assays) Synthesis->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR, ADME/Tox) Hit->LeadOpt Hit-to-Lead Preclinical Preclinical Candidate LeadOpt->Preclinical In vivo studies

Caption: A generalized workflow for aminopyrazole-based drug discovery.

Part 4: Future Perspectives and Conclusion

The aminopyrazole scaffold is far from being fully exploited. Its synthetic versatility and proven success continue to make it a focal point of drug discovery research.

Future directions include:

  • Targeted Covalent Inhibitors: Expanding the use of covalent mechanisms to other targets beyond kinases to achieve high potency and overcome resistance.[13][19]

  • PROTACs and Molecular Glues: Using the aminopyrazole core as a warhead or ligand in proteolysis-targeting chimeras (PROTACs) to induce targeted protein degradation rather than just inhibition.

  • Polypharmacology: Rationally designing single aminopyrazole-based molecules that can modulate multiple targets for complex diseases like neurodegeneration and certain cancers.[18]

  • AI and Machine Learning: Employing computational models to predict the activity and properties of virtual aminopyrazole libraries, accelerating the discovery of novel leads.[8]

References

  • Butini, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available from: [Link]

  • Al-Aamri, E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available from: [Link]

  • Toma, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available from: [Link]

  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available from: [Link]

  • Butini, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Hari, S. B., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Campiglia, P., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available from: [Link]

  • Bisi, A., et al. (2025). Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease. European Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, W., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Butini, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available from: [Link]

  • Butini, M., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available from: [Link]

  • Schattel, V., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available from: [Link]

  • Butini, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available from: [Link]

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available from: [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. Available from: [Link]

  • Zhang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Scapin, G., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. Available from: [Link]

  • Leocata, N., et al. (2017). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. Available from: [Link]

  • Lou, Y., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Foundational

In Silico Binding Affinity Profiling: 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

Executive Summary This technical guide details the in silico binding affinity assessment of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide (herein referred to as Ligand-APBP ).[1][2] The pyrazole scaffold is a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the in silico binding affinity assessment of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide (herein referred to as Ligand-APBP ).[1][2] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in kinase inhibition (e.g., CDK2, EGFR) and anti-inflammatory pathways (COX-2).[1][2]

This guide deviates from standard "black box" docking reports. Instead, it establishes a rigorous, reproducible workflow for determining the thermodynamic stability and binding free energy (


) of Ligand-APBP against Cyclin-Dependent Kinase 2 (CDK2) , a representative and highly plausible target for amino-pyrazole derivatives.[1][2] The protocol integrates Density Functional Theory (DFT) for ligand preparation, Molecular Docking for pose prediction, and MM-GBSA for affinity estimation.[1][2]

Structural Analysis & Ligand Preparation

The accuracy of any in silico affinity prediction is strictly limited by the quality of the input structures.[1][2] For Ligand-APBP, the 3-amino-pyrazole core presents specific tautomeric challenges that must be resolved prior to docking.

Chemical Architecture
  • Core Scaffold: 1H-Pyrazole.[1][2][3][4]

  • Hinge Binder: The 3-amino group (

    
    ) and the pyrazole N2 nitrogen typically function as a donor-acceptor pair, mimicking the adenine ring of ATP.[1][2]
    
  • Linker/Tail: The

    
    -butylpropanamide chain provides rotatable bonds that allow the ligand to probe the solvent-accessible regions or hydrophobic back-pockets of the binding site.[1][2]
    
Quantum Mechanical Optimization (Protocol)

Standard force fields (e.g., OPLS3e) often miscalculate the internal strain of pyrazole tautomers.[1][2] We utilize DFT to minimize the ligand geometry.[1][2]

Step-by-Step Protocol:

  • Construction: Build the 2D structure of Ligand-APBP in canonical SMILES: CCCCNC(=O)C(C)N1C=CC(N)=N1.[1][2]

  • Conformational Search: Generate low-energy conformers using a systematic rotor search (0-10 kcal/mol window).

  • DFT Minimization:

    • Theory Level: B3LYP/6-31G** (Standard for organic drug-like molecules).[1][2]

    • Solvation: Poisson-Boltzmann (PBF) water model to simulate aqueous environment.[1][2]

    • Output: Calculate Electrostatic Potential (ESP) charges to replace standard partial charges.

Critical Insight: The 3-amino-pyrazole motif can exist in multiple tautomeric forms. However, the


-substitution at position 1 (the propanamide chain) locks the tautomer, preventing the 

shift on the ring, stabilizing the specific hydrogen bond donor/acceptor profile required for kinase hinge binding.[1][2]

Target Selection: The Kinase Hypothesis

Given the structural similarity of Ligand-APBP to known inhibitors like Roscovitine and Pyrazolo[1,5-a]pyrimidines , we select CDK2 (Cyclin-Dependent Kinase 2) as the primary target for this affinity study.[1][2]

  • PDB ID: 1FIN (CDK2 complexed with ATP) or 1HCK (CDK2 with a pyrazole-based inhibitor).[1][2]

  • Binding Site: The ATP-binding pocket, specifically the hinge region (Glu81, Leu83).[1][2]

Workflow Visualization

The following diagram illustrates the integrated computational pipeline, from ligand prep to affinity calculation.

G LIG Ligand-APBP (SMILES) DFT DFT Optimization (B3LYP/6-31G**) LIG->DFT PREP LigPrep (Ionization pH 7.4) DFT->PREP DOCK Molecular Docking (Glide XP / AutoDock Vina) PREP->DOCK PROT Target: CDK2 (PDB: 1HCK) GRID Grid Generation (20Å Box @ Hinge) PROT->GRID GRID->DOCK POSE Pose Selection (RMSD Clustering) DOCK->POSE MD MD Simulation (100ns, NPT, TIP3P) POSE->MD GBSA MM-GBSA Calculation (Binding Free Energy) MD->GBSA

Figure 1: End-to-end computational workflow for binding affinity estimation.[1][2]

Molecular Docking Protocol

Docking provides the geometric "fit" (Pose) but is a poor predictor of absolute affinity.[1][2] We use it here to generate the starting coordinates for thermodynamic calculations.

Grid Generation[1][2]
  • Center: Defined by the centroid of the co-crystallized ligand in PDB 1HCK.[1][2]

  • Dimensions:

    
     Å outer box; 
    
    
    
    Å inner box.
  • Constraints: A hydrogen bond constraint is applied to Leu83 (backbone NH and C=O), forcing the 3-amino-pyrazole to adopt the bioactive kinase-inhibitor orientation.[1][2]

Docking Parameters (AutoDock Vina / Glide XP)
  • Exhaustiveness: 32 (High precision).

  • Energy Range: 3 kcal/mol (Retain only low-energy poses).

  • Post-Docking Minimization: Yes, allowing flexible residues within 5 Å of the ligand.[1][2]

Expected Interaction Pattern

Based on the pharmacophore, Ligand-APBP is predicted to form:

  • H-Bond Donor: The 3-amino group

    
    Glu81  (Backbone C=O).[1][2]
    
  • H-Bond Acceptor: The Pyrazole N2

    
    Leu83  (Backbone NH).[1][2]
    
  • Hydrophobic: The

    
    -butyl chain extends into the solvent-exposed region or the hydrophobic "Gatekeeper" region (Phe80), depending on the exact rotamer.[1][2]
    

Binding Free Energy Calculation (MM-GBSA)[1][2]

Docking scores (e.g., -8.5 kcal/mol) are empirical scoring functions, not true thermodynamic constants.[1][2] To estimate the actual Binding Affinity (


 or 

), we employ Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) .[1][2]
The Physics

The binding free energy (


) is calculated as:


Where:

[1][2]
Simulation Protocol
  • System Setup: Solvate the Docking Complex in a cubic TIP3P water box with 10 Å buffer. Neutralize with Na+/Cl- ions (0.15 M).[1][2]

  • Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT ensemble (1 atm) for 1 ns.

  • Production Run: 100 ns Molecular Dynamics (MD) simulation using AMBER or DESMOND.

  • Trajectory Analysis: Extract 100 snapshots from the stable portion of the trajectory (e.g., last 20 ns).[1][2]

  • Calculation: Compute

    
     using the MM-GBSA script.[1][2]
    
Data Interpretation
MetricValue (Predicted)Interpretation
Docking Score -7.2 to -8.5 kcal/molGood geometric fit; comparable to fragment leads.[1][2]
MM-GBSA

-45.0 to -55.0 kcal/molIndicates moderate affinity (Note: MM-GBSA values are often overestimated compared to exp.[1][2]

).
Ligand Efficiency ~0.35 kcal/mol/heavy atomHigh efficiency, suggesting the pyrazole core is doing most of the work.[1][2]

Expert Note: A stable RMSD (< 2.0 Å) of the ligand during the 100 ns MD simulation confirms that the binding mode is thermodynamically stable and not an artifact of the rigid docking grid.

ADMET & Drug-Likeness Profiling[1][2]

A high binding affinity is useless if the molecule cannot reach the target.[1][2] We profile Ligand-APBP using QSAR models.[1][2]

  • Lipinski's Rule of 5:

    • MW: ~224 Da (< 500) ✅[1][2]

    • LogP: ~1.2 - 1.8 (Predicted) (< 5) ✅[1][2]

    • H-Bond Donors: 2 (< 5) ✅[1][2][5]

    • H-Bond Acceptors: 3 (< 10) ✅[1][2]

  • Blood-Brain Barrier (BBB): The small size and lipophilicity suggest potential BBB permeability, making it a candidate for CNS targets.[1][2]

  • Metabolic Stability: The

    
    -butyl chain is a likely site for CYP450 oxidation (hydroxylation).[1][2]
    

References

  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2] Journal of Computational Chemistry. Link[1][2]

  • Genheden, S., & Ryde, U. (2015).[1][2] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1][2] Pharmaceutical Research. Link

  • Roskoski, R. (2019).[1][2] Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs.[1][2] Pharmacological Research. Link

  • PubChem. (n.d.).[1][2] Compound Summary for CID 14088731 (Structural Analog). National Library of Medicine.[1][2] Link[1][2]

  • Schrödinger Release 2024-1. (2024). Glide, Schrödinger, LLC, New York, NY.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Optimal solvent systems for dissolving 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

Application Note: Optimized Solubilization and Formulation Strategies for 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide Prepared by: Senior Application Scientist, Preclinical Formulation & Assay Development Target Audie...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solubilization and Formulation Strategies for 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide

Prepared by: Senior Application Scientist, Preclinical Formulation & Assay Development Target Audience: Researchers, Medicinal Chemists, and In Vivo Pharmacologists

Executive Summary & Structural Causality

The compound 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide (CAS: 1179771-26-6) is a highly versatile building block and pharmacological intermediate[1]. Handling this compound requires a nuanced understanding of its amphiphilic-like structural thermodynamics.

To design an optimal solvent system, we must analyze the causality behind its solubility profile:

  • The Polar Headgroup (Lattice Energy): The molecule features a 3-amino-1H-pyrazole moiety and an amide linker. These functional groups act as potent hydrogen bond donors and acceptors. In its solid state, these groups form a highly ordered, tightly bound crystal lattice. Overcoming this lattice energy requires a solvent with a high dielectric constant and strong hydrogen-bonding capacity, such as Dimethyl Sulfoxide (DMSO) or Methanol[2].

  • The Lipophilic Tail (Hydrophobic Effect): The N-butyl chain is strictly hydrophobic. If introduced directly into an aqueous medium, the hydrophobic effect forces the butyl chains to aggregate to minimize contact with water, leading to rapid precipitation.

  • Formulation Logic: Because pure water cannot solvate the hydrophobic tail, and non-polar solvents (like hexane) cannot break the hydrogen bonds of the pyrazole ring, the compound demands either a polar aprotic solvent for pure stock solutions or a micellar co-solvent system for aqueous biological assays[3].

Quantitative Solvent Profiling

The following table summarizes the optimal solvent systems based on physicochemical principles and empirical behavior of structurally analogous amino-pyrazole derivatives.

Solvent SystemDielectric Constant (ε)Predicted Solubilization CapacityPrimary Application
Anhydrous DMSO 46.7>100 mMMaster stocks, In vitro cell culture assays
Methanol / Ethanol 32.7 / 24.310 – 50 mMChemical synthesis, LC-MS analysis
Pure Water / Saline 80.1<1 mMNot recommended (Precipitation risk)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline N/A (Mixed Phase)10 – 20 mg/mLIn vivo dosing (IV, IP, PO)

Formulation Decision Workflow

To ensure experimental reproducibility, solvent selection must be dictated by the downstream application. The decision tree below outlines the standard operating procedure for routing the compound into the correct solvent environment.

SolventWorkflow A 2-(3-Amino-1H-pyrazol-1-yl) -N-butylpropanamide B Identify Downstream Application A->B C In Vitro Assays (Cellular/Biochemical) B->C D In Vivo Studies (Animal Dosing) B->D E Dissolve in Anhydrous DMSO (Prepare 100 mM Stock) C->E F Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline) D->F G Self-Validation: Tyndall Effect Check for Micro-precipitates E->G F->G

Workflow for selecting and validating solvent systems for in vitro and in vivo applications.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means the procedure includes built-in physical checkpoints that allow the scientist to verify the success of the solubilization before proceeding, ensuring absolute trustworthiness in the resulting data.

Protocol A: Preparation of 100 mM Master Stock (In Vitro Use)

Causality: Anhydrous DMSO is used to prevent ambient moisture from initiating premature hydrophobic aggregation of the N-butyl chains.

  • Equilibration: Allow the vial of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh the desired mass (e.g., 21.03 mg for 1 mL of 100 mM stock) using an analytical balance. Transfer to a sterile, amber glass vial.

  • Solvation: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%).

  • Agitation: Vortex the solution for 60 seconds. If the solid persists, apply ultrasonic bath sonication at 37°C for 5 minutes. The thermal energy assists in breaking the pyrazole hydrogen-bond lattice.

  • Self-Validation Checkpoint (Tyndall Effect): Shine a focused laser pointer through the vial in a dark room.

    • Pass: The laser beam is invisible passing through the liquid (true solution).

    • Fail: The laser beam scatters, creating a visible line (micro-precipitates present). Continue sonication or add 10% more solvent.

  • Storage: Aliquot into single-use tubes and store at -20°C. Note: DMSO freezes at 18.5°C. Ensure complete thawing and vortexing before use.

Protocol B: Aqueous Co-Solvent Formulation (In Vivo Dosing at 10 mg/mL)

Causality: This protocol builds a micellar environment. PEG300 acts as a dispersion agent, while Tween-80 (a surfactant) encapsulates the lipophilic N-butyl tail, allowing the polar pyrazole headgroup to interface with the final saline addition.

  • Primary Dissolution: Dissolve 10 mg of the compound in 100 µL of DMSO (10% of final volume). Vortex until completely clear.

  • Dispersion: Add 400 µL of PEG300 (40% of final volume). Vortex vigorously for 2 minutes. The solution must remain optically clear.

  • Micelle Formation: Add 50 µL of Tween-80 (5% of final volume). Pipette up and down to ensure the viscous surfactant is fully integrated.

  • Aqueous Integration: Critical Step. While continuously vortexing the tube, add 450 µL of 0.9% Saline (45% of final volume) dropwise (1 drop per second).

    • Causality: Dropwise addition prevents localized supersaturation. If saline is dumped in all at once, the Tween-80 micelles do not have time to organize around the N-butyl chains, resulting in irreversible crashing out of the compound.

  • Self-Validation Checkpoint: Observe the solution after the final drop of saline. If transient milky plumes dissipate immediately upon vortexing, the micellar capacity is intact. If the solution remains permanently cloudy, the compound has precipitated, and the formulation must be discarded and restarted with a higher Tween-80 ratio.

References

  • National Analytical Corporation. "3-Amino-1H-pyrazole-4-carbonitrile: Versatile Application in Research and Synthesis." Chemical Manufacturers India, 2025. [Link]

Sources

Application

Application Notes and Protocols: A Guide to Amide Coupling for the Synthesis of Pyrazole-Based Peptidomimetics

Introduction: The Significance of Pyrazole-Based Peptidomimetics Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. By incorporating non-peptidic str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Based Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. By incorporating non-peptidic structural elements, researchers can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Among the diverse scaffolds used in peptidomimetic design, the pyrazole ring system has emerged as a particularly valuable motif.[1] Its rigid, planar structure can effectively constrain the conformational flexibility of a peptide backbone, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the pyrazole core is a bioisostere for the amide bond, offering improved stability against enzymatic degradation. The synthesis of these valuable compounds often hinges on the robust and efficient formation of an amide bond, a reaction commonly referred to as amide coupling.

This comprehensive guide provides a detailed exploration of the procedures for amide coupling to synthesize pyrazole-based peptidomimetics. We will delve into the mechanistic underpinnings of the reaction, compare common coupling reagents, and provide detailed, step-by-step protocols for synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

The Core of the Synthesis: Understanding Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is not a spontaneous process. It requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. This is where coupling reagents play a pivotal role. The general mechanism involves the conversion of the carboxylic acid into a highly reactive acylating agent, which then readily reacts with the amine to form the desired amide and a non-reactive byproduct.

The Role of Coupling Reagents and Additives

A variety of coupling reagents have been developed to facilitate amide bond formation, each with its own advantages and disadvantages. These can be broadly categorized into carbodiimides and onium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used due to their effectiveness and relatively low cost.[2] The reaction proceeds through an O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an undesirable O-to-N acyl migration to form a stable N-acylurea, which terminates the reaction.[2]

To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used in conjunction with carbodiimides.[2][3] These additives react with the O-acylisourea intermediate to form a more stable and less reactive active ester, which is less susceptible to racemization and readily undergoes aminolysis.[3][4]

Onium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are generally more efficient and lead to faster reaction times and higher yields with less racemization compared to carbodiimide-based methods.[2][5] These reagents incorporate the HOBt or HOAt moiety directly into their structure, streamlining the activation process.

Visualizing the Amide Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazole-based peptidomimetics via amide coupling.

G cluster_0 Preparation cluster_1 Amide Coupling cluster_2 Workup & Purification cluster_3 Characterization Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Activation Activation Pyrazole Carboxylic Acid->Activation Protected Amino Acid/Amine Protected Amino Acid/Amine Coupling Coupling Protected Amino Acid/Amine->Coupling Coupling Reagent & Additive Coupling Reagent & Additive Coupling Reagent & Additive->Activation Activation->Coupling Active Intermediate Quenching & Extraction Quenching & Extraction Coupling->Quenching & Extraction Chromatography Chromatography Quenching & Extraction->Chromatography NMR, MS, etc. NMR, MS, etc. Chromatography->NMR, MS, etc.

Caption: General workflow for amide coupling.

Experimental Protocols

Part 1: Synthesis of the Pyrazole Carboxylic Acid Building Block

The synthesis of the pyrazole carboxylic acid is a critical first step. Numerous methods exist for the construction of the pyrazole ring.[6] A common and versatile approach is the Vilsmeier-Haack cyclization of hydrazones derived from β-ketoesters.[7][8]

Protocol 1A: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate
  • Hydrazone Formation: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq). Stir the mixture at room temperature for 2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Vilsmeier-Haack Cyclization: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF). To this reagent, add the hydrazone prepared in the previous step dropwise at 0°C.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4 hours.[7] After cooling, pour the mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution. The resulting precipitate is the crude pyrazole ester.

  • Purification: Collect the crude product by filtration and purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[7]

Part 2: Amide Coupling Protocols

The choice of coupling reagent and reaction conditions will depend on the specific substrates being used, particularly their reactivity and steric hindrance. Below are two representative protocols using EDC/HOBt and HATU.

Protocol 2A: EDC/HOBt Mediated Amide Coupling

This protocol is a standard and cost-effective method suitable for many applications.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Amine or amino acid ester hydrochloride (1.1 eq)

  • EDC (1.2 eq)[9]

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.2 eq if starting with the amine salt)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid, amine/amino acid ester hydrochloride, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA to the reaction mixture and stir for 10 minutes.

  • Add EDC in one portion and continue stirring at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.[10][11]

Protocol 2B: HATU Mediated Amide Coupling

This protocol is highly efficient and recommended for sterically hindered or electron-deficient amines.[5]

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Amine or amino acid ester (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)[9]

  • Anhydrous DMF

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add the amine or amino acid ester to the reaction mixture.

  • Stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Part 3: Protecting Group Strategies and Deprotection

In many cases, the amine component will have other functional groups that need to be protected to avoid side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability and ease of removal under acidic conditions.[12][13]

Protocol 3A: Boc Deprotection

Materials:

  • Boc-protected pyrazole peptidomimetic

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or can be neutralized and purified as needed.

Data Summary: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveTypical SolventRelative CostKey AdvantagesPotential Disadvantages
EDC HOBtDCM, DMFLowWater-soluble byproducts, good for solution-phase synthesis.[2]Risk of racemization, formation of N-acylurea byproduct.[2]
DCC HOBtDCM, DMFLowInexpensive and effective.[2]Insoluble dicyclohexylurea (DCU) byproduct can be difficult to remove.
HATU NoneDMF, NMPHighHigh efficiency, low racemization, suitable for difficult couplings.[2]Higher cost, can be moisture sensitive.
HBTU NoneDMF, NMPModerateGood efficiency, widely used in solid-phase peptide synthesis.[9]Slightly less reactive than HATU.
Visualizing the Reaction Mechanism: EDC/HOBt Coupling

The following diagram illustrates the key steps in the EDC/HOBt mediated amide coupling reaction.

G Carboxylic_Acid R-COOH (Pyrazole Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester EDU EDU (Byproduct) O_Acylisourea->EDU Side Reaction (N-Acylurea) HOBt HOBt HOBt->Active_Ester Amide_Product R-CONH-R' (Peptidomimetic) Active_Ester->Amide_Product Amine R'-NH2 (Amino Acid/Amine) Amine->Amide_Product HOBt_Regen HOBt (Regenerated)

Caption: Mechanism of EDC/HOBt coupling.

Purification and Characterization

Purification by Flash Chromatography

Flash chromatography is a rapid and efficient method for the purification of peptidomimetics.[10][11] Reversed-phase silica gel (C18) is typically used with a gradient elution of water and acetonitrile, often with a small amount of a modifier like formic acid or TFA to improve peak shape.

Characterization Techniques

The structure and purity of the synthesized pyrazole-based peptidomimetics should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.[14][15] The characteristic signals for the pyrazole ring protons and carbons, as well as the newly formed amide bond, should be identified. In some cases, 2D NMR techniques like COSY, HSQC, and HMBC may be necessary for complete assignment, especially for complex molecules.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A reversed-phase C18 column is typically used with a water/acetonitrile gradient.

Conclusion

The amide coupling reaction is a powerful and versatile tool for the synthesis of pyrazole-based peptidomimetics. By carefully selecting the appropriate coupling reagents, protecting groups, and reaction conditions, researchers can efficiently construct a wide range of complex molecules with potential therapeutic applications. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of these valuable compounds.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Kandhasamy, M., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • MDPI. (2024, April 14). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.
  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Biotage. (2025, December 8). Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Flash Peptide Purification and Method Development: Thymosin. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptidomimetic pyrazole amino acid from the DAD binding sites of the aminopyrazole. Retrieved from [Link]

  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Flash-chromatography purification of recombinant peptides?. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification - Learning Hub. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

Sources

Method

In vitro assay protocols using 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

Application Note: Functional Characterization of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide Executive Summary & Introduction This Application Note details the in vitro pharmacological characterization of 2-(3-Amino-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide

Executive Summary & Introduction

This Application Note details the in vitro pharmacological characterization of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide (referred to herein as Compound A ).

Compound A represents a privileged pyrazole-propanamide scaffold , a chemotype widely investigated in medicinal chemistry for its utility in modulating Ligand-Gated Ion Channels (LGICs) , specifically the P2X Purinergic Receptors (e.g., P2X3, P2X7) and Transient Receptor Potential (TRP) channels.[1] The 3-amino-pyrazole moiety serves as a critical hydrogen-bond donor/acceptor motif, often interacting with polar residues in the receptor binding pocket, while the N-butyl amide tail provides necessary lipophilicity for membrane penetration and hydrophobic pocket occupancy.[1]

Key Applications:

  • Primary Screening: Evaluation of antagonistic activity against ATP-gated P2X3 receptors (chronic cough/neuropathic pain targets).[1]

  • Selectivity Profiling: Differentiating ion channel modulation from off-target kinase inhibition (a common liability of pyrazole cores).[1]

  • Mechanism of Action (MoA): Determining competitive vs. allosteric modulation kinetics.

Chemical Properties & Formulation Protocol

Compound A is a lipophilic small molecule.[1] Proper solubilization is critical to prevent precipitation in aqueous assay buffers, which leads to false negatives (or "flat" structure-activity relationships).[1]

Table 1: Physicochemical Profile

PropertyValueNotes
Molecular Formula C₁₀H₁₈N₄O
Molecular Weight ~210.28 g/mol Fragment-like properties
LogP (Predicted) ~1.2 - 1.8Moderate Lipophilicity
H-Bond Donors 2 (Amine, Amide NH)
H-Bond Acceptors 3 (Pyrazole N, Amide O)
Protocol 1: Stock Solution Preparation
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity.[1]

  • Target Concentration: 10 mM or 100 mM (depending on solubility limit).

  • Storage: -20°C in amber glass vials (prevent photodegradation of the pyrazole ring).

Step-by-Step Procedure:

  • Weigh 2.1 mg of Compound A powder.[1]

  • Add 1.0 mL of DMSO to yield a 10 mM stock solution.

  • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • QC Check: Inspect visually for clarity.

  • Working Solution: Dilute the stock 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) to achieve a top concentration of 10 µM (0.1% DMSO final).

    • Note: Ensure the final DMSO concentration in the cell assay does not exceed 0.5%, as DMSO can modulate P2X/TRP channel activity directly.[1]

Primary Assay: Calcium Flux (FLIPR)

Objective: To quantify the functional inhibition of the target ion channel (e.g., P2X3) by measuring intracellular calcium (


) transients.[1]

Principle: Activation of P2X receptors by ATP causes an influx of


.[1] Compound A is pre-incubated with cells; if it acts as an antagonist, the ATP-induced fluorescence signal will be attenuated.[1]
Materials:
  • Cell Line: CHO-K1 or HEK293 stably expressing human P2X3 (or target of interest).

  • Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

  • Agonist:

    
    -methylene ATP (stable P2X3 agonist).[1]
    
  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Protocol:
  • Cell Plating:

    • Plate cells at 10,000 cells/well in black-wall, clear-bottom 384-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT (to equilibrate).

  • Compound Addition (Antagonist Mode):

    • Prepare a 5x concentration plate of Compound A (8-point serial dilution, e.g., 30 µM to 1 nM).

    • Add 5 µL of Compound A to the cell plate.[1]

    • Incubation: 15–30 minutes at RT. Crucial: This allows the compound to access the binding site before the channel opens.

  • Agonist Challenge & Read:

    • Place plate in FLIPR.

    • Start baseline reading (10 seconds).

    • Inject EC₈₀ concentration of Agonist (ATP).[1]

    • Record fluorescence for 120–180 seconds.

  • Data Analysis:

    • Calculate

      
       (Max - Min fluorescence).
      
    • Plot Response vs. Log[Compound A].

    • Determine IC₅₀ using a 4-parameter logistic fit.

Secondary Assay: Automated Patch Clamp (APC)

Objective: Validation of hit compounds using the "Gold Standard" electrophysiology to rule out false positives from fluorescence artifacts.

Mechanism: Direct measurement of the ionic current across the membrane.[1]

Protocol:
  • System: QPatch or SyncroPatch 384.[1]

  • Internal Solution (Intracellular):

    • 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution (Extracellular):

    • 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol:

    • Hold cells at -60 mV.

    • Apply Agonist (ATP) for 2 seconds (Control).

    • Wash.

    • Apply Compound A + Agonist (Test).[1]

  • Criteria:

    • A >50% reduction in peak current confirms antagonism.

    • Use-Dependence Check: Apply repeated pulses of agonist in the presence of Compound A to see if inhibition increases (indicative of open-channel block).[1]

Mechanism of Action & Signaling Pathway

The following diagram illustrates the putative signaling pathway for Compound A acting as a P2X3 antagonist in the context of sensory neuron sensitization (e.g., cough or pain).

P2X_Pathway cluster_membrane Cell Membrane ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates CompoundA Compound A (2-(3-Amino-1h-pyrazol...) CompoundA->P2X3 Blocks (Allosteric/Orthosteric) Ca_Influx Ca2+ / Na+ Influx P2X3->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Sensitization Sensory Neuron Sensitization (Pain/Cough) AP_Firing->Sensitization

Figure 1: Putative Mechanism of Action.[1] Compound A acts as an antagonist at the P2X3 receptor, preventing ATP-mediated calcium influx and subsequent neuronal depolarization.[1]

Selectivity & Safety Profiling (Counter-Screening)

Since Pyrazoles are "privileged scaffolds" that also bind Kinases (e.g., Aurora, JAK), it is vital to prove Compound A is selective for the Ion Channel over kinases.[1]

Table 2: Recommended Counter-Screens

Target ClassAssay TypeRationale
Kinome Panel Binding (Kd) or ActivityPyrazoles mimic ATP; high risk of off-target kinase inhibition (e.g., Aurora A/B).[1]
hERG Channel Patch ClampAssess cardiac safety (QT prolongation risk).
CYP450 P450-Glo™Check for metabolic stability and drug-drug interaction potential (CYP3A4 inhibition).[1]
Cytotoxicity CellTiter-Glo (ATP)Ensure reduction in signal in Primary Assay is not due to cell death.[1]

References

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Link

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[1] Purinergic Signalling, 8(1), 3-26.[1] Link

  • Gum, R. J., et al. (2012). P2X receptor antagonists for pain management: examination of binding and selectivity. Purinergic Signalling, 8(1), 41-56.[1] Link

  • Erlanson, D. A., et al. (2016).[1] Fragment-to-Lead: Medicinal Chemistry Success Stories. Journal of Medicinal Chemistry (Discusses Pyrazole scaffolds in FBDD). Link

Disclaimer: This Application Note is for research purposes only. Compound A is a chemical probe and has not been approved for clinical use.[1]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 3-Amino Group on Pyrazole Propanamides

Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical functionalization of the 3-amino group on pyrazole propanamide scaffolds. Recognizing the significance of this moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical functionalization of the 3-amino group on pyrazole propanamide scaffolds. Recognizing the significance of this moiety as a key vector for modulating physicochemical properties and biological activity in drug discovery, we present four robust methodologies: N-Acylation, N-Arylation, N-Sulfonylation, and Reductive Amination. Each section offers a detailed exploration of the reaction principles, mechanistic insights, critical experimental parameters, and step-by-step protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically derivatize this privileged scaffold.

Introduction: The Strategic Importance of the 3-Aminopyrazole Moiety

The pyrazole ring is a cornerstone scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] The 3-aminopyrazole propanamide core, in particular, offers a versatile platform for drug design. The exocyclic amino group at the C3 position serves as a critical handle for diversification, acting as a hydrogen bond donor and a nucleophilic site for introducing a wide array of substituents.[3] Functionalization at this position allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of target affinity, selectivity, pharmacokinetics, and pharmacodynamics.

This document outlines four primary strategies for derivatizing this amino group, providing both the theoretical basis and practical protocols to empower researchers in their discovery efforts.

Overall Workflow: From Core Scaffold to Diversified Library

The general workflow for functionalizing the 3-aminopyrazole propanamide starting material involves selecting an appropriate reaction class based on the desired substituent, followed by a standardized sequence of reaction execution, workup, purification, and characterization.

G cluster_start Starting Material cluster_reactions Functionalization Strategy cluster_process Execution & Analysis cluster_end Final Product SM 3-Amino Pyrazole Propanamide Scaffold Acylation N-Acylation SM->Acylation Select Method Arylation N-Arylation SM->Arylation Select Method Sulfonylation N-Sulfonylation SM->Sulfonylation Select Method ReductiveAmination Reductive Amination SM->ReductiveAmination Select Method Workup Reaction Workup & Crude Isolation Acylation->Workup Arylation->Workup Sulfonylation->Workup ReductiveAmination->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Structure Verification (NMR, LC-MS, HRMS) Purification->Characterization FP Functionalized Product Library Characterization->FP

Figure 1: General experimental workflow for library generation.

Method 1: N-Acylation for Amide Bond Formation

Principle and Rationale

N-Acylation is one of the most fundamental and reliable methods for derivatizing an amino group. It introduces an amide bond, a key structural motif in countless pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. This strategy is employed to introduce a vast array of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems, allowing for fine-tuning of steric and electronic properties.

The two most common approaches are:

  • Reaction with Acyl Halides: A direct and often high-yielding method where the amine reacts with a more electrophilic acyl chloride or bromide. A non-nucleophilic base is required to scavenge the resulting hydrohalic acid.

  • Peptide Coupling: A milder approach utilizing coupling agents (e.g., HATU, HBTU, EDC) to activate a carboxylic acid, which then reacts with the amine. This method is ideal for sensitive substrates and prevents racemization when using chiral carboxylic acids.

Key Reagents and Experimental Considerations
Reagent ClassExamplesRole & Key Considerations
Acylating Agents Acetyl Chloride, Benzoyl Chloride, Carboxylic AcidsAcyl halides are highly reactive; use in anhydrous conditions. Carboxylic acids require an activating agent.
Bases Triethylamine (TEA), DIPEA, PyridineScavenges acid by-product. Must be non-nucleophilic to avoid competing with the aminopyrazole. Pyridine can also act as a catalyst.[4]
Coupling Agents HATU, HBTU, EDC·HClActivate carboxylic acids for amide bond formation. HATU is highly efficient but expensive. EDC is cost-effective but can require an additive like HOBt.
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Must be anhydrous and inert to the reaction conditions. DMF is excellent for dissolving polar substrates but has a high boiling point.
Protocol 2.3.1: Acylation using an Acyl Chloride

Materials:

  • 3-Amino pyrazole propanamide starting material (1.0 eq)

  • Acyl chloride of choice (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 3-amino pyrazole propanamide (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (TEA or DIPEA, 1.5 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acyl pyrazole propanamide.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Method 2: N-Arylation via Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction has revolutionized medicinal chemistry by enabling the synthesis of aryl amines under relatively mild conditions, a transformation that was previously difficult to achieve.[7] For the 3-aminopyrazole core, this method allows the direct installation of (hetero)aryl substituents, providing access to compounds with extended π-systems and diverse electronic properties crucial for modulating target interactions.

The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the final product.[8]

Mechanism Overview: Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) OA->PdII_Aryl DEPRO Amine Binding & Deprotonation PdII_Amido L-Pd(II)(Ar)(NHR') DEPRO->PdII_Amido RE Reductive Elimination RE->Pd0 Product Ar-NHR' RE->Product ArX Ar-X ArX->OA Amine R'-NH₂ Amine->DEPRO Base Base Base->DEPRO

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Key Reagents and Experimental Considerations
Reagent ClassExamplesRole & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.
Phosphine Ligand XPhos, RuPhos, BINAP, XantphosCrucial for stabilizing the Pd center and facilitating the catalytic cycle. Bulky, electron-rich ligands like XPhos are highly effective.[7] The choice of ligand is substrate-dependent.
Aryl Halide Aryl bromides, iodides, or triflatesThe coupling partner. Reactivity order: I > Br > Cl. Electron-deficient arenes generally react faster.
Base NaOtBu, K₂CO₃, Cs₂CO₃Activates the amine by deprotonation. Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases may be needed for base-sensitive substrates.
Solvent Toluene, Dioxane, t-ButanolMust be anhydrous and deoxygenated to prevent catalyst deactivation.
Protocol 3.4.1: Buchwald-Hartwig N-Arylation

Materials:

  • 3-Amino pyrazole propanamide (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, deoxygenated Toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Glovebox Recommended: Add the 3-amino pyrazole propanamide (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube or reaction vial equipped with a stir bar.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor progress by LC-MS. Note: sample preparation should involve quenching a small aliquot with methanol and filtering through a short plug of silica to remove the catalyst before injection.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, often using an ethyl acetate/hexanes gradient) to afford the N-aryl product.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Method 3: N-Sulfonylation for Sulfonamide Synthesis

Principle and Rationale

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial and diuretic drugs. It is a stable, non-basic amine surrogate that acts as a strong hydrogen bond acceptor. N-Sulfonylation of the 3-aminopyrazole group introduces this valuable moiety, significantly altering the electronic and solubility properties of the parent molecule. The reaction is typically straightforward, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.

Protocol 4.2.1: N-Sulfonylation using a Sulfonyl Chloride

Materials:

  • 3-Amino pyrazole propanamide (1.0 eq)

  • Sulfonyl chloride of choice (e.g., TsCl, MsCl) (1.1 eq)

  • Pyridine (can be used as both base and solvent) or TEA/DCM

  • Anhydrous conditions

Procedure:

  • Dissolve the 3-amino pyrazole propanamide (1.0 eq) in anhydrous pyridine (or anhydrous DCM).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if using pyridine, remove it under high vacuum. If using DCM, wash the reaction mixture with 1 M HCl (aq) to remove excess base, followed by saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-sulfonylated pyrazole propanamide.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the NH₂ signal and the appearance of a single NH signal in the ¹H NMR spectrum are indicative of successful sulfonylation.

Method 4: Reductive Amination for N-Alkylation

Principle and Rationale

Reductive amination is a versatile two-step, one-pot method to form C-N single bonds, effectively alkylating the primary amino group.[9] The process involves the initial formation of an imine intermediate via condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method avoids the issues of over-alkylation often encountered with direct alkylation using alkyl halides. It is a highly efficient way to introduce a diverse range of alkyl and benzyl groups.

Key Reagents and Experimental Considerations
Reagent ClassExamplesRole & Key Considerations
Carbonyl Compound Aldehydes, KetonesThe source of the alkyl group. Aldehydes are generally more reactive than ketones.
Reducing Agent Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)Mild reducing agents that selectively reduce the protonated imine in the presence of the carbonyl starting material. STAB is often preferred as it is less toxic and effective under mildly acidic conditions.[9]
Solvent Dichloroethane (DCE), Methanol (MeOH), THFMust be compatible with both the imine formation and reduction steps. An acidic additive (e.g., acetic acid) is often used to catalyze imine formation.
Protocol 5.3.1: N-Alkylation via Reductive Amination

Materials:

  • 3-Amino pyrazole propanamide (1.0 eq)

  • Aldehyde or ketone (1.1-1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic, ~5-10 mol%)

Procedure:

  • In a round-bottom flask, dissolve the 3-amino pyrazole propanamide (1.0 eq) and the carbonyl compound (1.2 eq) in DCE or MeOH.

  • Add a catalytic amount of acetic acid to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir for 15-30 minutes, then transfer to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated pyrazole propanamide.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The mass increase should correspond to the addition of the alkyl group minus the loss of one hydrogen atom.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source provided without a clear publication name, likely a book chapter or review article].
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Anwar, H.F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
  • Request PDF. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • O'Hara, F., et al. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC.
  • Corsi, M., et al. (n.d.). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. (n.d.).
  • Substrate scope of the 3‐aminopyrazoles. ResearchGate. (n.d.).
  • Process for preparation of aminopyrazole. Google Patents. (n.d.).
  • Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry. (2019).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. (2020).
  • Recent advances in the synthesis of new pyrazole derivatives. [Source provided without a clear publication name]. (n.d.).
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. (n.d.).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. (2008).
  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. (2021).
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC. (2025).
  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis. (2023).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Google Patents. (n.d.).
  • Pyrazole synthesis. Organic Chemistry Portal. (n.d.).
  • Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. (n.d.).
  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. (n.d.).
  • Buchwald–Hartwig amination. Wikipedia. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025).

Sources

Method

Scale-up synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide for in vivo studies

Application Note & Protocol Topic: Scale-up Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide for In Vivo Studies Abstract This application note provides a comprehensive, step-by-step guide for the multi-gram s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide for In Vivo Studies

Abstract

This application note provides a comprehensive, step-by-step guide for the multi-gram scale synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide, a novel pyrazole derivative intended for preclinical in vivo evaluation. Pyrazole-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The described three-step synthetic route is designed for robustness, scalability, and efficiency, starting from commercially available materials. We detail the process from the initial N-alkylation of 3-aminopyrazole, through saponification to form the key carboxylic acid intermediate, to the final amide coupling. This document includes in-depth protocols, characterization data, scale-up considerations, and critical safety information to ensure successful and safe execution by researchers in drug development.

Introduction & Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs.[1][4] Its structural versatility allows for interaction with a variety of biological targets.[4] The target compound, 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide, has been identified as a promising candidate for in vivo studies, requiring a synthetic route that is not only reliable but also amenable to producing gram-to-kilogram quantities.

The selected synthetic strategy is a linear, three-step process designed for operational simplicity and scalability (Figure 1).

  • N-Alkylation: The synthesis commences with the regioselective N-alkylation of 3-aminopyrazole with ethyl 2-bromopropanoate. This reaction establishes the crucial C-N bond at the N1 position of the pyrazole ring.

  • Saponification: The resulting ester intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a key precursor for the final step.

  • Amidation: The final product is obtained via a standard amide bond formation between the carboxylic acid intermediate and n-butylamine, facilitated by a peptide coupling agent.

This approach avoids hazardous reagents where possible and utilizes purification techniques, such as extraction and recrystallization, that are more favorable for large-scale operations than chromatography.

Overall Process Workflow

The diagram below illustrates the complete synthetic workflow from starting materials to the final, purified active pharmaceutical ingredient (API).

G cluster_0 Synthesis Path SM1 3-Aminopyrazole P1 Step 1: N-Alkylation SM1->P1  K2CO3, DMF  60 °C, 12h SM2 Ethyl 2-bromopropanoate SM2->P1  K2CO3, DMF  60 °C, 12h SM3 n-Butylamine P3 Step 3: Amide Coupling SM3->P3  EDC, HOBt, DIPEA  DMF, 0 °C to rt, 18h INT1 Intermediate 1 Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate P2 Step 2: Saponification INT1->P2  NaOH, EtOH/H2O  rt, 4h INT2 Intermediate 2 2-(3-amino-1H-pyrazol-1-yl)propanoic acid INT2->P3  EDC, HOBt, DIPEA  DMF, 0 °C to rt, 18h FP Final Product 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide P1->INT1 P2->INT2 PUR Final Purification (Recrystallization) P3->PUR PUR->FP

Figure 1: Synthetic workflow for 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide.

Detailed Synthesis Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Aminopyrazole97%Acros OrganicsCorrosive, toxic. Handle with care.[5][6]
Ethyl 2-bromopropanoate99%Sigma-AldrichLachrymator.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeCorrosive.
n-Butylamine≥99.5%Sigma-AldrichFlammable, corrosive.
EDC Hydrochloride≥98%Chem-Impex(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt Hydrate≥97%Oakwood Chemical(Hydroxybenzotriazole)
DIPEA≥99%TCI America(N,N-Diisopropylethylamine)
Ethyl Acetate (EtOAc)ACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Hydrochloric Acid (HCl)37% (conc.)J.T. BakerCorrosive.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Ethanol (EtOH)200 ProofDecon Labs

3.2. Step 1: Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate (Intermediate 1)

  • Rationale: This step involves a classical Sₙ2 reaction. Anhydrous potassium carbonate is used as a mild base to deprotonate the pyrazole ring, facilitating nucleophilic attack on the electrophilic alkyl bromide. DMF is chosen as the solvent for its high polarity and ability to dissolve the reagents. The reaction is heated to ensure a reasonable reaction rate.

  • Procedure:

    • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-aminopyrazole (83.1 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol).

    • Add anhydrous N,N-dimethylformamide (DMF, 800 mL) to the flask.

    • Begin stirring the suspension and slowly add ethyl 2-bromopropanoate (217.2 g, 1.2 mol) dropwise over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C.

    • After the addition is complete, heat the reaction mixture to 60 °C and maintain for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting material (3-aminopyrazole) is polar, while the product is less so.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate (2 x 100 mL).

    • Transfer the combined filtrate to a 4 L separatory funnel and add 1.5 L of cold water and 500 mL of brine.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (2 x 400 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes) to afford Intermediate 1 as a pale yellow oil.

3.3. Step 2: Synthesis of 2-(3-amino-1H-pyrazol-1-yl)propanoic acid (Intermediate 2)

  • Rationale: Saponification is the standard method for converting an ester to a carboxylic acid. A mixture of ethanol and water is used to ensure solubility of both the ester starting material and the sodium hydroxide reagent. The reaction is typically rapid at room temperature.

  • Procedure:

    • Dissolve Intermediate 1 (e.g., 148 g, 0.8 mol, based on an 80% yield from Step 1) in ethanol (600 mL) in a 2 L flask.

    • In a separate beaker, dissolve sodium hydroxide (48.0 g, 1.2 mol) in water (600 mL).

    • Cool the NaOH solution in an ice bath, then add it slowly to the solution of Intermediate 1 while stirring.

    • Allow the reaction to stir at room temperature for 4 hours. Monitor by TLC or LC-MS until the starting ester is fully consumed.

    • Once complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with 500 mL of water and wash with dichloromethane (2 x 300 mL) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~5-6 by the slow, careful addition of concentrated HCl. A white precipitate will form.

    • Stir the suspension in the ice bath for 1 hour to maximize precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 150 mL), and dry under high vacuum at 40 °C to a constant weight to yield Intermediate 2 as a white to off-white solid.

3.4. Step 3: Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-butylpropanamide (Final Product)

  • Rationale: This step utilizes a standard peptide coupling reaction. EDC and HOBt react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the primary amine (n-butylamine) to form the stable amide bond. DIPEA is used as a non-nucleophilic organic base to neutralize the hydrochloride salts formed during the reaction.

  • Procedure:

    • To a 2 L flask under a nitrogen atmosphere, add Intermediate 2 (e.g., 101.5 g, 0.65 mol, based on an 80% yield from Step 2), HOBt hydrate (109.5 g, 0.715 mol), and anhydrous DMF (800 mL).

    • Stir the mixture until all solids dissolve, then cool the flask to 0 °C in an ice-salt bath.

    • Add EDC hydrochloride (136.1 g, 0.715 mol) in one portion.

    • Add DIPEA (254.7 g, 1.97 mol) dropwise, keeping the internal temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes, then add n-butylamine (57.1 g, 0.78 mol) dropwise, again maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 18 hours.

    • Monitor the reaction to completion by LC-MS.

    • Pour the reaction mixture into 3 L of cold water, which will cause the product to precipitate.

    • Stir the resulting slurry for 1 hour, then collect the crude solid by vacuum filtration.

    • Purification: Recrystallize the crude solid from a suitable solvent system such as isopropanol/water or ethyl acetate/hexanes to yield the pure Final Product as a white crystalline solid. Dry under vacuum.

Characterization and Quality Control

The identity and purity of the final compound and intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
Intermediate 1 ¹H NMR (400 MHz, CDCl₃)Peaks corresponding to ethyl ester, pyrazole ring protons, amino group, and propanoate backbone.
MS (ESI+)Calculated m/z for C₈H₁₃N₃O₂ [M+H]⁺: 184.11. Found: ~184.1.
Intermediate 2 ¹H NMR (400 MHz, DMSO-d₆)Disappearance of ethyl peaks, appearance of broad carboxylic acid proton peak.
MS (ESI+)Calculated m/z for C₆H₉N₃O₂ [M+H]⁺: 156.08. Found: ~156.1.
Final Product ¹H NMR (400 MHz, CDCl₃)Peaks corresponding to butyl chain (triplet, sextet, quintet, triplet), pyrazole ring protons, amide NH, amino group, and propanoate backbone. Similar to related structures.[7]
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms.
HRMS (ESI+)Calculated m/z for C₁₀H₁₈N₄O [M+H]⁺: 211.1559. Found: within 5 ppm.
HPLCPurity ≥98% (by area % at 254 nm).

Scale-Up Considerations & Troubleshooting

  • Heat Management: The N-alkylation (Step 1) and the neutralization during the workup of Step 2 can be exothermic. For larger scales, a jacketed reactor with controlled cooling is recommended. Reagents should be added slowly and subsurface to improve heat dissipation.

  • Mixing: As the scale increases, mechanical stirring becomes essential to ensure homogeneity, especially in heterogeneous mixtures like the alkylation step.

  • Purification: Large-scale column chromatography is resource-intensive. For the final product, developing a robust recrystallization protocol is crucial for achieving high purity efficiently. It may be beneficial to perform a "polishing" filtration of the hot solution through a pad of celite to remove insoluble impurities.

  • Troubleshooting - Low Yield in Step 1: If significant N2-alkylation occurs, yields of the desired N1-isomer will be lower. This can sometimes be influenced by the choice of base and solvent. While K₂CO₃/DMF is standard, other systems could be explored on a small scale if regioselectivity is poor.

  • Troubleshooting - Incomplete Amidation (Step 3): Ensure all reagents, especially DMF, are anhydrous. Moisture can hydrolyze the activated ester intermediate. If the reaction stalls, a small additional charge of EDC may be required.

Safety & Handling

  • 3-Aminopyrazole: Classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[5][6] Handle only in a fume hood with appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.[5]

  • Ethyl 2-bromopropanoate: Is a lachrymator. Avoid inhalation of vapors.

  • n-Butylamine: Is flammable and corrosive. Keep away from ignition sources.

  • EDC/HOBt: EDC is a moisture-sensitive irritant. HOBt is a flammable solid and can be explosive when dry; using the hydrated form is recommended.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated waste streams.

References

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • Fisher Scientific. (2015, October 26).
  • PMC. Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic...
  • PMC. (2025, March 7). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
  • MDPI. (2023, September 5).
  • Fluorochem. 2-(3-amino-1H-pyrazol-1-yl)ethanol.
  • PMC.
  • TCI Chemicals. (2024, December 9).
  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • NIST. N-n-Butylpropionamide.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • RSC Publishing. (2023, July 10).
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ChemScene. 2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Fisher Scientific. (2015, October 26).
  • NIH PubChem. N-Butylpropanamide - CID 221431.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • Amazon AWS. (2025, March 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Thermo Fisher Scientific. (2025, September 16).
  • ResearchGate. (2025, August 6).
  • ECHEMI.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • EPJ Web of Conferences.
  • J-Stage. Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity.

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Technical Notes & Optimization

Troubleshooting

Purification of pyrazole amides using flash column chromatography

Topic: Flash Column Chromatography Troubleshooting & Method Development Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Introduction: The Pyrazole-Amide Challenge Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flash Column Chromatography Troubleshooting & Method Development Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Introduction: The Pyrazole-Amide Challenge

Welcome to the Technical Support Center. You are likely here because your pyrazole amide is tailing, co-eluting, or crashing out on the column.

The Chemistry of the Problem: Pyrazole amides present a "perfect storm" for silica chromatography:

  • H-Bonding Network: The pyrazole ring (specifically the

    
     if unsubstituted) acts as a hydrogen bond donor, while the 
    
    
    
    nitrogen is an acceptor. The amide functionality adds another donor/acceptor pair.
  • Silanol Interaction: These polar moieties interact aggressively with acidic silanols (

    
    ) on the silica surface, causing severe peak tailing (streaking).[1]
    
  • Solubility vs. Polarity: These molecules are often crystalline and poorly soluble in non-polar solvents (Hexane/Heptane) but require non-polar mobile phases to retain on silica, leading to precipitation.

This guide provides self-validating protocols to resolve these issues.

Module 1: Strategic Method Design

Do not guess your gradient. Use this standardized workflow to determine the optimal stationary and mobile phases.

Workflow: The "2-Step" TLC Screen

Goal: Determine if standard silica is viable or if "Deactivated" silica is required.

Step 1: The Standard Screen Run TLC in 100% Ethyl Acetate (EtOAc) .

  • Result A (

    
    ):  Compound is too polar. Switch to DCM/MeOH  or Reverse Phase (C18) .
    
  • Result B (

    
    ):  Compound is suitable for Normal Phase. Proceed to Step 2.
    

Step 2: The Modifier Screen (Crucial for Pyrazoles) Run two TLC plates side-by-side using 50% EtOAc/Hexane.

  • Plate 1: Standard solvent.[2]

  • Plate 2: Solvent + 1% Triethylamine (TEA) or 1%

    
     .
    
  • Observation: If Plate 1 shows a streak and Plate 2 shows a tight spot, you must use a basic modifier in your flash run.

Diagram: Method Development Logic

MethodDevelopment Start Start: Pyrazole Amide Mixture TLC_Screen Step 1: TLC in 100% EtOAc Start->TLC_Screen High_Rf Rf > 0.2 (Retentive enough) TLC_Screen->High_Rf Low_Rf Rf < 0.2 (Too Polar) TLC_Screen->Low_Rf Modifier_Test Step 2: Modifier Test Compare Standard vs. +1% TEA High_Rf->Modifier_Test Protocol_C Protocol C: DCM/MeOH (Risk of Silica Fines) Low_Rf->Protocol_C Moderate Polarity Protocol_D Protocol D: Reverse Phase (C18) Low_Rf->Protocol_D High Polarity/Ionic Streak Streaking Observed? Modifier_Test->Streak Protocol_A Protocol A: Hex/EtOAc Gradient Streak->Protocol_A No (Clean Spot) Protocol_B Protocol B: Hex/EtOAc + 1% TEA Streak->Protocol_B Yes (Tailing)

Caption: Logic flow for selecting the correct mobile phase and stationary phase based on TLC behavior.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product is streaking (tailing) across 10+ fractions."

Diagnosis: Uncontrolled Silanol Activity. The basic nitrogen of the pyrazole or the amide oxygen is hydrogen-bonding with acidic silanols on the silica surface. This is not a separation issue; it is a kinetic desorption issue.

The Fix: Deactivate the Surface You must block the silanols with a stronger base than your analyte.

ModifierConcentrationBest ForNotes
Triethylamine (TEA) 0.1% – 1.0%General PyrazolesVolatile. Easy to remove.
Ammonium Hydroxide (

)
0.5% – 1.0%Highly Polar AmidesUse with DCM/MeOH systems.
Amine-Functionalized Silica N/A (Stationary Phase)Acid-Sensitive CompoundsEliminates need for mobile phase modifiers.

Protocol:

  • Add 1% TEA to both Solvent A (Hexane) and Solvent B (EtOAc).

  • Equilibration is mandatory: Flush the column with 3-5 Column Volumes (CV) of the modified starting solvent before injecting the sample. This ensures the entire silica bed is deactivated.

Expert Insight: If using DCM/MeOH, avoid TEA. Use


 (aqueous ammonia). TEA can form salts with DCM decomposition products over time, whereas ammonia is cleaner in this specific matrix [1].
Issue 2: "I see white powder in my test tubes after evaporating DCM/MeOH fractions."

Diagnosis: Silica "Fines" Migration (The DCM/MeOH Trap). Contrary to popular belief, Methanol does not chemically dissolve silica. However, high concentrations of MeOH (>10%) in DCM create physical stress on granular silica particles, causing them to fracture. These "fines" pass through the column frit and contaminate your product [2].

The Fix: Switch Solvent Systems Avoid DCM/MeOH gradients >10% MeOH on standard granular silica.

Alternative 1: EtOAc / Ethanol (3:1 mix) as Solvent B

  • Solvent A: Hexane (or Heptane)

  • Solvent B: EtOAc/EtOH (3:1)

  • Why: Ethanol is protic and polar but less aggressive on silica structure than MeOH/DCM mixtures.

Alternative 2: Use Spherical Silica If you must use DCM/MeOH, switch to Spherical Silica cartridges.[3] Spherical particles are more robust and resistant to fracture than irregular (granular) silica [2].

Issue 3: "My sample precipitates at the top of the column."

Diagnosis: Solubility Mismatch (The "Crash Out"). You dissolved your sample in a strong solvent (DCM or DMSO) to load it, but the starting mobile phase (e.g., 10% EtOAc/Hexane) is too non-polar. The sample precipitates instantly upon hitting the mobile phase, causing high backpressure and poor separation.

The Fix: Solid Loading (Dry Loading) Eliminate the solubility variable by adsorbing the compound onto a solid support.

Protocol: Solid Load Preparation

  • Dissolve crude pyrazole amide in a minimal amount of DCM or Acetone.

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.

  • Load this powder into an empty solid load cartridge or directly atop the column.

Why this works: Solid loading prevents the "solvent shock" of liquid injection. The compound elutes based on the gradient strength, not its solubility in the injection solvent [3].

Module 3: Advanced FAQs

Q: I see two peaks for my pure compound. Is it decomposing?

A: Likely Rotamers , not decomposition. Amide bonds have partial double-bond character (


 bond), creating restricted rotation. If your pyrazole amide has bulky substituents, you may separate the cis and trans rotamers on the column.
  • Verification: Run an NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into one, it is a rotamer issue.

  • Chromatography Fix: You cannot "fix" this easily in Flash without heating the column. Collect both peaks; they will equilibrate to the same mixture upon evaporation.

Q: When should I abandon Silica for C18 (Reverse Phase)?

A: Switch to C18 immediately if:

  • Your compound contains a free carboxylic acid or multiple basic nitrogens (e.g., aminopyrazoles).

  • You require >10% MeOH in DCM to move the spot on TLC.

  • The impurities are very non-polar (grease, triphenylphosphine oxide).

  • Note: Pyrazoles are highly compatible with C18. Use Water/Acetonitrile with 0.1% Formic Acid.

Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing/Streaking Problem->Tailing Precipitation High Backpressure/ Precipitation Problem->Precipitation Silica_Fines White Solid in Fractions Problem->Silica_Fines Sol_Tailing Add 1% TEA or NH4OH to Mobile Phase Tailing->Sol_Tailing Sol_Precip Switch to Solid Loading (Celite/Silica) Precipitation->Sol_Precip Sol_Fines Switch to Spherical Silica OR EtOAc/EtOH system Silica_Fines->Sol_Fines

Caption: Rapid diagnostic tree for common pyrazole purification failures.

References

  • Biotage. (2023).[4] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Biotage. (2023). Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Alkylation of 3-Aminopyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges when functionalizing pyrazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges when functionalizing pyrazole scaffolds. 3-Aminopyrazole is notoriously difficult to alkylate cleanly because it possesses three competing nucleophilic sites: the two endocyclic nitrogens (N1 and N2) and the exocyclic primary amine (C3-NH₂).

This guide is designed to help you understand the causality behind these side reactions and provides field-proven, self-validating protocols to achieve absolute regiocontrol in your drug development workflows.

Core Mechanistic Insights

Before adjusting your reaction conditions, it is critical to understand the intrinsic reactivity of the 3-aminopyrazole system. The molecule exists in a tautomeric equilibrium between 1H-pyrazol-3-amine and 1H-pyrazol-5-amine. When deprotonated, it forms an ambident pyrazolide anion.

  • N1 (Endocyclic): Thermodynamically favored for alkylation due to lower steric hindrance.

  • N2 (Endocyclic): Kinetically accessible but sterically hindered by the adjacent C3-NH₂ group.

  • C3-NH₂ (Exocyclic): Highly nucleophilic under neutral conditions or when exposed to hard electrophiles (e.g., acyl chlorides).

MechanisticLogic Taut1 1H-pyrazol-3-amine (Major Tautomer) Taut2 1H-pyrazol-5-amine (Minor Tautomer) Taut1->Taut2 Tautomeric Equilibrium N1_site N1 (Endocyclic) Thermodynamically Favored Taut1->N1_site Base / Heat (Thermodynamic) N2_site N2 (Endocyclic) Sterically Hindered Taut1->N2_site Kinetic Conditions (Minor Product) Exo_site C3-NH2 (Exocyclic) Highly Nucleophilic Taut1->Exo_site Neutral Conditions Hard Electrophiles

Mechanistic logic of 3-aminopyrazole nucleophilic sites and reaction pathways.

Diagnostic FAQs

Q1: I am getting a 1:1 mixture of N1 and N2 alkylated products. How do I shift the selectivity entirely to N1? A: A mixture of N1 and N2 regioisomers indicates that your reaction is operating under kinetic control, often exacerbated by using hard bases (like NaH) in non-polar solvents. To favor N1, you must shift to thermodynamic control. Using a softer base like K₂CO₃ in a polar aprotic solvent (DMSO or DMF) at elevated temperatures (60–80 °C) stabilizes the pyrazolide intermediate and drives the equilibrium toward the less sterically hindered N1-alkyl product. This thermodynamic preference has been extensively validated via 1[1].

Q2: My alkylating agent is reacting with the exocyclic amine instead of the ring nitrogen. How do I prevent this? A: The exocyclic primary amine is highly nucleophilic. If you are using highly reactive electrophiles, exocyclic alkylation or acylation is a common side reaction. To prevent this, you must employ a chemoselective protection strategy. Masking the primary amine with a tert-butyloxycarbonyl (Boc) or acetyl (Ac) group temporarily neutralizes its nucleophilicity. Recent studies on2 demonstrate that prior exocyclic protection is a definitive way to force subsequent electrophilic attacks exclusively onto the endocyclic nitrogens[2].

Q3: Does the substitution on the pyrazole ring itself affect regioselectivity? A: Yes, significantly. Introducing electron-withdrawing groups (EWGs) such as a trifluoromethyl (-CF₃) group alters the electron density of the azole ring and shifts the tautomeric equilibrium. Depending on the exact position of the EWG, you can3 entirely[3]. If your scaffold contains EWGs, you may need to rely on stepwise synthetic protocols (e.g., using active methylene reagents and isothiocyanates) to4[4].

Quantitative Data Summary

The table below summarizes how different reaction environments dictate the regiochemical outcome during the alkylation of 3-aminopyrazole. Use this to select the optimal conditions for your specific target.

Reaction ConditionBaseSolventTemp (°C)Major ProductTypical N1:N2 Ratio
Kinetic Control NaHTHF0 to 25Mixture~ 1.5 : 1
Thermodynamic Control K₂CO₃DMSO80N1-Alkyl> 10 : 1
Catalyst-Free Michael Addition NoneWater / Neat25 to 60N1-Alkyl> 99.9 : 1
Exocyclic Amine Protection Et₃NDCM25N-Exo (Boc/Ac)N/A (Blocks Exocyclic)

Self-Validating Experimental Protocols

Below are two field-proven methodologies to achieve absolute N1-regioselectivity. Each step includes built-in validation checks so you can verify success before proceeding.

Protocol A: Chemoselective Protection and N1-Alkylation

Use this protocol when working with standard alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Exocyclic Protection: Dissolve 3-aminopyrazole (1.0 eq) in anhydrous DCM. Add Et₃N (1.2 eq) and cool to 0 °C. Slowly add Boc₂O (1.05 eq). Stir at room temperature for 4 hours.

    • Validation Check: Monitor by LC-MS. Look for a mass shift of +100 Da. On TLC (1:1 EtOAc/Hexane), the product will show a significantly higher

      
       (~0.5) compared to the baseline-polar starting material.
      
  • Regioselective Alkylation: Dissolve the protected 3-(NHBoc)pyrazole in anhydrous DMSO. Add K₂CO₃ (1.5 eq) and the alkyl halide (1.1 eq). Heat to 60 °C for 12 hours.

    • Validation Check: ¹H NMR of the crude aliquot will show the complete disappearance of the broad endocyclic N-H singlet (typically found at 10–12 ppm).

  • Workup & Deprotection: Dilute the mixture with water and extract with EtOAc. Dry and concentrate. Treat the crude intermediate with 20% TFA in DCM for 2 hours at room temperature.

    • Validation Check: Successful cleavage is visually confirmed by the evolution of CO₂ gas upon TFA addition. Post-reaction TLC will show a return to a highly polar

      
      .
      
Protocol B: Direct Catalyst-Free N1-Alkylation (Michael Addition)

Use this protocol when your electrophile is a Michael acceptor (e.g., α,β-unsaturated ketones or nitriles). This method leverages attractive non-covalent interactions to achieve 5 without protecting groups[5].

  • Reaction Setup: Combine 3-aminopyrazole (1.0 eq) and the Michael acceptor (1.1 eq) in a reaction vial.

  • Incubation: Stir the mixture neat, or in a minimal amount of water, at room temperature to 50 °C for 4–8 hours. No catalyst or base is required.

    • Validation Check: The reaction mixture will typically transition from a heterogeneous suspension to a clear solution, followed by the precipitation of the pure product as the reaction reaches completion.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethyl acetate/hexanes.

    • Validation Check: 2D NMR (HMBC) will definitively confirm N1 regioselectivity by showing a strong ³J coupling between the new N-alkyl protons and the C5 proton of the pyrazole ring.

ExperimentalWorkflow cluster_direct Direct Alkylation cluster_protect Protection Strategy Start 3-Aminopyrazole Michael Michael Acceptor (No Base, H2O) Start->Michael Protect 1. Boc2O / Et3N (Exo-Protection) Start->Protect DirectTarget Pure N1-Alkyl Product (>99.9:1 Ratio) Michael->DirectTarget Alkylate 2. RX / K2CO3 (DMSO, 60°C) Protect->Alkylate Deprotect 3. TFA / DCM (Cleavage) Alkylate->Deprotect Deprotect->DirectTarget

Experimental workflows for achieving regioselective N1-alkylation of 3-aminopyrazole.

References

  • Source: PMC (nih.gov)
  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Figshare URL
  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for basic aminopyrazole compounds

Introduction for the Researcher Welcome to the technical support guide for resolving HPLC peak tailing issues, specifically tailored for the analysis of basic aminopyrazole compounds. As drug development professionals, y...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for resolving HPLC peak tailing issues, specifically tailored for the analysis of basic aminopyrazole compounds. As drug development professionals, you know that poor peak shape is more than an aesthetic issue; it directly impacts the accuracy of integration, compromises resolution, and can mask low-level impurities, ultimately affecting the reliability of your quantitative results[1][2]. Basic compounds like aminopyrazoles are particularly susceptible to tailing due to their propensity for strong secondary interactions with the stationary phase[3][4].

This guide is structured as a series of questions you might ask yourself in the lab. It follows a logical troubleshooting workflow, starting with the most common causes and simplest fixes. We will delve into the underlying chromatographic principles to not only solve the immediate problem but also empower you to proactively develop more robust methods in the future.

Frequently Asked Questions & Troubleshooting Guide

Q1: What exactly is peak tailing and why are my basic aminopyrazole compounds so prone to it?

Answer: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak apex back to the baseline[1]. This distortion is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing[5]. For basic compounds like aminopyrazoles, which contain amine functional groups, the primary cause is often a secondary retention mechanism involving interaction with the silica stationary phase itself[2][3].

Your main reversed-phase retention mechanism is hydrophobic interaction. However, silica-based columns have residual, unbonded silanol groups (Si-OH) on their surface[5]. At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻)[3][6]. Your basic aminopyrazole analyte, which is protonated and positively charged at this pH, will be strongly attracted to these ionized silanols. This strong, secondary ionic interaction is slower to reverse than the primary hydrophobic interaction, causing some analyte molecules to lag behind the main peak, resulting in a tail[4].

G cluster_column Inside the HPLC Column cluster_output Resulting Chromatogram Analyte Protonated Aminopyrazole (+) C18 C18 Stationary Phase (Primary Hydrophobic Retention) Analyte->C18 Fast (Desired) Silanol Ionized Silanol Site (-) (Secondary Ionic Retention) Analyte->Silanol Slow & Strong (Causes Tailing) Peak Tailing Peak C18->Peak Silanol->Peak

Diagram 1: The dual retention mechanism causing peak tailing for basic compounds.
Q2: My peak is tailing. What is the first and easiest thing I should try to fix it?

Answer: The most straightforward initial step is to adjust the mobile phase pH . The goal is to disrupt the secondary ionic interaction between your protonated basic analyte and the ionized silanol groups. You have two main strategies:

  • Lower the pH (Most Common Strategy): By lowering the mobile phase pH to a value between 2.5 and 3.0, you introduce a high concentration of protons (H⁺). This effectively neutralizes the negatively charged silanol groups by keeping them fully protonated (Si-OH)[2][3][4]. With the silanol sites neutralized, the strong ionic attraction is eliminated, significantly improving peak shape. Your basic analyte will remain protonated and positively charged, which is ideal for reversed-phase retention.

  • Raise the pH (Alternative Strategy): You can also increase the mobile phase pH to a high value (e.g., pH > 10). At this pH, your basic aminopyrazole analyte will be deprotonated and neutral. This eliminates its positive charge, thereby preventing the ionic interaction with the still-negatively-charged silanol groups. This approach requires specialized, high-pH-stable columns (e.g., hybrid or polymer-based) to prevent dissolution of the silica backbone[6].

For most standard silica columns, operating at a low pH is the recommended first step[3].

Q3: I tried lowering the pH, but the peak shape is still not perfect. What's my next move?

Answer: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive or modifier . These additives work to either mask the residual silanols or form a neutral complex with your analyte, improving peak shape and sometimes retention.

Trifluoroacetic Acid (TFA) is a very common and effective choice[7][8]. It serves a dual purpose:

  • Strong Acid: At a typical concentration of 0.1%, it forces the mobile phase to a low pH (~2), ensuring silanol groups are protonated[7].

  • Ion-Pairing Agent: The trifluoroacetate anion can form an "ion pair" with your positively charged aminopyrazole. This masks the positive charge of the analyte, making the complex more hydrophobic, which can increase retention on a C18 column and further reduce interactions with any remaining active silanols[8].

However, be aware that TFA is a strong ion-suppressing agent and can contaminate instruments, making it a poor choice for LC-MS applications[8][9].

Additive/ModifierTypical Conc.Ion-Pairing StrengthMS CompatibilityPrimary Mechanism of Action
Formic Acid (FA) 0.1%WeakExcellentpH control; minimal ion-pairing. Often the first choice for LC-MS.[9]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%StrongPoorStrong pH control and effective ion-pairing. Excellent for UV detection.[7][8]
Difluoroacetic Acid (DFA) 0.05 - 0.1%ModerateGoodA compromise between FA and TFA, offering better peak shape than FA with less MS suppression than TFA.[10]
Triethylamine (TEA) ~20 mMN/APoorA basic additive used at neutral pH to compete with the analyte for active silanol sites. Largely replaced by modern columns and low-pH methods.[5]

If you are working with LC-MS, starting with 0.1% formic acid is standard. If peak shape is poor, switching to an equivalent concentration of DFA can be an excellent alternative that often provides a significant improvement in peak shape without a major loss in MS signal intensity[10].

Q4: I've optimized my mobile phase, but I'm still seeing tailing. Could my column be the problem?

Answer: Yes, absolutely. If mobile phase optimization doesn't resolve the issue, the column chemistry is the next critical factor to evaluate. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

Key Column Factors to Consider:

  • Silica Purity (Type B Silica): Modern HPLC columns are typically made from high-purity, "Type B" silica. Older "Type A" silica had higher levels of trace metal contaminants (like iron and aluminum), which increase the acidity of nearby silanol groups, creating highly active sites that cause severe tailing[2][5][11]. Ensure you are using a modern column based on Type B silica.

  • End-Capping: After the C18 chains are bonded to the silica, many residual silanols remain. "End-capping" is a secondary chemical process that covers many of these remaining silanols with a smaller group (like trimethylsilyl)[3]. A column with thorough end-capping will have fewer active sites and exhibit much better peak shape for basic compounds[6]. Look for columns specifically marketed as "fully end-capped" or "double end-capped."

  • Alternative Stationary Phases: If a standard end-capped C18 is still problematic, consider a column with a different chemistry designed for polar or basic analytes:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from interacting with the underlying silica surface and can provide alternative selectivity[12].

    • Hybrid Particle Columns: These columns are made from a silica-organic hybrid material. They have fewer accessible silanol groups and are typically more robust at higher pH ranges, giving you more flexibility in method development[12].

If you suspect your current column is the issue, the simplest diagnostic test is to replace it with a new column of the same type. If the problem disappears, your old column may have been contaminated or degraded[13].

Q5: I have a brand new, high-quality column and an optimized mobile phase, but I still see some tailing on all my peaks. What else could be wrong?

Answer: If all peaks in your chromatogram, not just your basic analyte, are tailing, the problem is likely systemic or "pre-column." This points to issues that distort the sample band before it has a chance to be properly separated.

Here are the most common culprits:

  • Partially Blocked Column Frit: The most common cause of universal peak tailing is a partially blocked inlet frit on the column[13]. Debris from samples, worn pump seals, or mobile phase precipitation can clog the frit, distorting the flow path. Troubleshooting: Try reversing the column (disconnect it from the detector first) and flushing it to waste with a strong solvent. If this doesn't work, the column may need to be replaced[3][13]. Installing an in-line filter between your injector and column is a cheap and effective way to prevent this[13].

  • Column Void: Over time or with pressure shocks, a void or channel can form at the head of the column packing bed. This also disrupts the sample band. Troubleshooting: A void is often accompanied by a drop in backpressure. Replacing the column is the only reliable solution[1][13].

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly with no gaps[6].

  • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than your mobile phase (e.g., 10% Acetonitrile), it can cause peak distortion[1]. Troubleshooting: Ideally, dissolve your sample in the initial mobile phase itself.

Below is a comprehensive workflow to guide your troubleshooting process from start to finish.

G Start Start: Peak Tailing Observed Q1 Is only the basic analyte tailing? Start->Q1 Q2 Adjust Mobile Phase pH (Try pH 2.5-3.0) Q1->Q2 Yes Q5 Check System Issues: - Blocked Frit? - Column Void? - Extra-column volume? Q1->Q5 No Check1 Peak Shape Good? Q2->Check1 Q3 Add/Change Mobile Phase Additive (e.g., 0.1% FA or DFA) Check1->Q3 No End_Good Problem Solved Check1->End_Good Yes Check2 Peak Shape Good? Q3->Check2 Q4 Evaluate Column: - Use new/modern column - Try EPG or Hybrid phase Check2->Q4 No Check2->End_Good Yes Check3 Peak Shape Good? Q4->Check3 Check3->Q5 No Check3->End_Good Yes End_Bad Consult Sr. Scientist Q5->End_Bad AllPeaks No, all peaks are tailing

Diagram 2: A logical workflow for troubleshooting HPLC peak tailing.

Experimental Protocol: Systematic Mobile Phase pH Study

This protocol provides a structured approach to determine the optimal mobile phase pH for improving the peak shape of a basic aminopyrazole compound.

Objective: To systematically evaluate the effect of mobile phase pH on analyte peak tailing and retention.

Materials:

  • HPLC system with UV or MS detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN) and water.

  • pH meter, calibrated.

  • Mobile phase buffers/additives: Formic acid, Ammonium formate, Phosphoric acid.

  • Analyte stock solution of your aminopyrazole compound.

Procedure:

  • Prepare Aqueous Buffers: Prepare three separate 10 mM aqueous buffer solutions. Crucially, measure and adjust the pH of the aqueous portion before adding any organic solvent. [14]

    • Buffer A (Low pH): Add formic acid or phosphoric acid to HPLC-grade water to reach a final pH of 3.0.

    • Buffer B (Mid pH): Prepare a 10 mM ammonium formate solution and adjust the pH to 5.0.

    • Buffer C (Near-Neutral pH): Prepare a 10 mM ammonium formate solution and adjust the pH to 7.0.

    • Filter all aqueous buffers through a 0.22 µm filter.

  • Prepare Mobile Phases: For each aqueous buffer, prepare your mobile phase. For example, if your method uses 50:50 ACN:Water, you will prepare:

    • Mobile Phase 1 (pH 3.0): 50% ACN, 50% Buffer A.

    • Mobile Phase 2 (pH 5.0): 50% ACN, 50% Buffer B.

    • Mobile Phase 3 (pH 7.0): 50% ACN, 50% Buffer C.

  • System Equilibration and Analysis:

    • Install the C18 column.

    • Begin by flushing the system and equilibrating the column with Mobile Phase 1 (pH 3.0) for at least 15 column volumes.

    • Inject your aminopyrazole standard and record the chromatogram.

    • Next, flush the system and equilibrate with Mobile Phase 2 (pH 5.0) for at least 15 column volumes.

    • Inject the standard and record the chromatogram.

    • Finally, repeat the flush, equilibration, and injection with Mobile Phase 3 (pH 7.0).

  • Data Analysis:

    • For each chromatogram, measure the retention time (RT) and the USP Tailing Factor (Tf) for your aminopyrazole peak.

    • Organize the data in a table.

    • Expected Outcome: You should observe a significant decrease in the Tailing Factor as the pH is lowered from 7.0 to 3.0. Retention time will also likely change; basic compounds often show increased retention as pH decreases to a certain point before ion-pairing effects dominate[15]. The pH that provides a Tailing Factor closest to 1.0 (ideally < 1.5) is the optimum for your method.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Dolan, J. W. (2003, July 1). Why Do Peaks Tail?. LCGC North America. Retrieved from [Link]

  • CHROMacademy. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Lardeux, H., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]

  • Jian, W., et al. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B. Retrieved from [Link]

  • SIELC Technologies. (2010, November 21). Aminopyrazole. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize HPLC-UV Baseline for TFA Applications. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Lardeux, H., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

  • Alltech. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

  • SIELC Technologies. (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Welch Materials. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Nacalai Tesque, Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • Ye, Y. K., et al. (2007). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

Sources

Optimization

Optimizing recrystallization solvents for 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

Topic: 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide Ticket ID: #CRYST-PYRZ-042 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Analysis Welcome to the Technical Support Hub....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

Ticket ID: #CRYST-PYRZ-042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Welcome to the Technical Support Hub. You are dealing with 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide , a molecule that presents a classic "Amphiphilic Challenge" in process chemistry.

  • The Polar Core: The aminopyrazole and amide functionalities are high-polarity H-bond donors/acceptors, requiring polar solvents for dissolution.

  • The Lipophilic Tail: The N-butyl chain adds significant hydrophobicity and rotational freedom. This specific structural feature lowers the crystal lattice energy (melting point) and drastically increases the risk of "Oiling Out" (Liquid-Liquid Phase Separation) before crystallization occurs.

This guide prioritizes Oiling Out mitigation and Polymorph control .

Part 1: Solvent Selection Strategy

User Question: “Standard ethanol recrystallization yields a sticky gum. What solvent system should I use?”

Technical Resolution: Ethanol is often too polar and good of a solvent for the butyl chain, preventing a clean break into a lattice. You need a system that balances the solubility of the pyrazole ring while forcing the butyl chain to organize.

Recommended Solvent Systems
System ClassSolvent A (Dissolver)Solvent B (Antisolvent)Ratio (v/v)Mechanism of Action
Primary (Recommended) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4EtOAc dissolves the amide/pyrazole; Heptane acts as a non-polar antisolvent, forcing the lattice to close without solvating the butyl chain too strongly.
Alternative (Polar) Isopropanol (IPA) Isopropyl Acetate (IPAc) 1:1Milder polarity drop. Good if the molecule is too insoluble in Heptane.
High Solvency Methanol Water 1:0.5Risk: High risk of oiling out due to the "hydrophobic effect" of the butyl chain in water. Use only if inorganic salts are present.
Avoid Dichloromethane (DCM)HexanesN/ADCM is too good a solvent (low recovery); Hexanes are too volatile for controlled cooling.
Part 2: The "Oiling Out" Crisis (Troubleshooting)

User Question: “My solution turns cloudy at 50°C, but instead of crystals, I see oil droplets settling at the bottom. How do I fix this?”

Technical Resolution: You are operating in the Metastable Zone Width (MSZW) where the Liquid-Liquid Phase Separation (LLPS) boundary has been crossed before the Solubility boundary. The oil is a supersaturated liquid phase.

The "Rescue" Protocol (Seeded Cooling)
  • Re-dissolve: Heat the mixture back until the oil dissolves (clear solution).

  • Determine Saturation Point: Cool slowly until the very first sign of cloudiness appears. Note this temperature (

    
    ).
    
  • Heat & Seed: Heat to

    
    . Add seed crystals  (0.5 - 1.0 wt%).
    
  • Isothermal Hold: Hold the temperature for 30–60 minutes. Allow the seeds to grow (Ostwald Ripening). This provides a surface for the oil to deposit onto as a solid, bypassing the liquid phase.

  • Slow Cool: Cool at a rate of 0.2°C/min. Do not crash cool.

Visualizing the Oiling Out Workflow

OilingOutRescue Start Start: Crude Material Solvent Add Solvent (EtOAc) Heat to Reflux Start->Solvent Check Clear Solution? Solvent->Check Check->Solvent No (Add more solvent) Filter Hot Filtration (Remove insolubles) Check->Filter Yes Cool Cool to 50°C Filter->Cool Observe Observation? Cool->Observe Oil ISSUE: Oiling Out (Droplets visible) Observe->Oil Oily Droplets Crystals Success: Crystal Formation Observe->Crystals White Precipitate Reheat Reheat to Clear Point (T_clear) Oil->Reheat Seed Add Seeds @ (T_clear - 2°C) Reheat->Seed Hold Isothermal Hold (1 hr) Allow Surface Growth Seed->Hold SlowCool Slow Cool (0.1°C/min) Hold->SlowCool SlowCool->Crystals

Figure 1: Decision workflow for handling phase separation (Oiling Out) during recrystallization.[1]

Part 3: Detailed Experimental Protocol

Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization

Objective: Purify 10g of crude 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide.

  • Dissolution:

    • Place 10g crude solid in a 250mL round-bottom flask.

    • Add Ethyl Acetate (30 mL) .

    • Heat to reflux (approx. 77°C) with magnetic stirring.

    • Note: If not fully dissolved, add EtOAc in 2mL increments. Do not exceed 50 mL (keep concentration high).

  • Clarification (Optional but Recommended):

    • If colored impurities persist, add Activated Carbon (0.5g). Stir at reflux for 10 mins.

    • Perform a hot filtration through a pre-warmed Celite pad to remove carbon/insolubles.

  • Antisolvent Addition (The Critical Step):

    • Maintain temperature at 60-65°C.

    • Slowly add n-Heptane (warm, ~50°C) dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of EtOAc to clear the solution back to transparent.

  • Nucleation & Growth:

    • Remove heat source.[2][3] Let the flask cool to 45°C on the stir plate.

    • Seed Step: Add a small pinch of pure crystal (if available) at 45°C.

    • Wrap the flask in foil or a towel to insulate (ensures slow cooling).

    • Allow to cool to room temperature (20-25°C) undisturbed for 4 hours.

  • Maximizing Yield:

    • Once at room temperature, place in an ice bath (0-5°C) for 1 hour.

    • Warning: Do not skip the room temp step; plunging directly into ice will trap impurities.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[4]

    • Wash cake with cold 1:3 EtOAc:Heptane mixture (10 mL).

    • Dry in a vacuum oven at 40°C for 12 hours.

Part 4: FAQ & Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Product is too soluble in the mother liquor.1. Cool to lower temp (-10°C).2. Increase Heptane ratio.3. Concentrate mother liquor and run a "second crop".
Colored Crystals Impurities trapped in lattice or surface adsorption.1. Wash crystals thoroughly with cold solvent.2. Use Activated Carbon (Step 2 in Protocol).
Material is Amorphous/Glassy Rapid cooling locked the molecules in a disordered state.Re-crystallize: Re-dissolve, seed, and cool extremely slowly (leave in a water bath to cool overnight).
Melting Point is Broad Mixed polymorphs or solvent inclusion.Dry the sample aggressively (high vac, >40°C) to remove solvates. Check via XRPD or DSC.
Part 5: Advanced Concept - Polymorphism Control

For regulatory filing or strict biological assays, you must ensure you have the stable polymorph.

  • Kinetic Form: Often formed by fast cooling or precipitation (e.g., dumping into water). Dissolves faster but is less stable.

  • Thermodynamic Form: Formed by slow cooling and "Slurry Aging" (stirring the solid in solvent for 24+ hours).

Recommendation: If your DSC shows a small endotherm before the main melting peak, you have a polymorph mixture. Perform a Slurry Conversion : Stir the solid in Heptane:EtOAc (9:1) at 40°C for 24 hours to convert everything to the stable form.

References
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(1H-pyrazol-1-yl)propanamide. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Aminopyrazole Propanamides

Introduction Aminopyrazole propanamides represent a significant class of heterocyclic compounds, frequently investigated in medicinal chemistry and drug discovery for their diverse biological activities.[1][2] Accurate s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyrazole propanamides represent a significant class of heterocyclic compounds, frequently investigated in medicinal chemistry and drug discovery for their diverse biological activities.[1][2] Accurate structural characterization is fundamental to the drug development process, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is essential for unambiguous identification, metabolite profiling, and the rapid screening of compound libraries.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of aminopyrazole propanamides. We will deconstruct the fragmentation pathways of the core scaffold and explore how different substituents influence the resulting mass spectra under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By explaining the causality behind bond cleavages and rearrangements, this document serves as a practical resource for researchers aiming to interpret mass spectra with confidence.

Core Fragmentation Principles: Deconstructing the Scaffold

The fragmentation pattern of an aminopyrazole propanamide is a composite of the behaviors of its two primary structural motifs: the aminopyrazole ring and the propanamide side chain.

  • The Pyrazole Ring: The pyrazole heterocycle is known to undergo characteristic ring fragmentation. Under EI conditions, common pathways include the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[3] The specific fragmentation route and the relative abundance of resulting ions are highly dependent on the nature and position of substituents on the ring.[4]

  • The Propanamide Side Chain: Amide fragmentation is well-documented. A principal cleavage event is the scission of the C-N bond, leading to the formation of a stable propanoyl cation ([CH₃CH₂CO]⁺ at m/z 57).[5] Another significant pathway involves cleavage alpha to the carbonyl group, resulting in the loss of an ethyl radical to form the [CONH-R]⁺ ion. The generation of the [CONH₂]⁺ ion (m/z 44) is also a common feature in primary amides.[5]

The interplay between these two moieties—how one influences the fragmentation of the other—is key to interpreting the full mass spectrum.

Comparative Fragmentation Analysis

To illustrate how substituents alter fragmentation, we will compare three representative aminopyrazole propanamides under both EI and tandem MS (MS/MS) via Collision-Induced Dissociation (CID).[6][7]

  • Compound 1 (Unsubstituted): N-(1H-pyrazol-5-yl)propanamide

  • Compound 2 (EDG-Substituted): N-(3-methyl-1H-pyrazol-5-yl)propanamide

  • Compound 3 (EWG-Substituted): N-(3-nitro-1H-pyrazol-5-yl)propanamide

Electron Ionization (EI) Fragmentation

EI imparts significant energy, leading to the formation of a radical molecular ion (M⁺•) and extensive fragmentation.[8] This is particularly useful for structural elucidation due to the rich fingerprint of fragment ions produced.

The molecular ion at m/z 139 will undergo competing fragmentation from both the pyrazole and propanamide moieties.

  • Alpha-Cleavage: Loss of the ethyl radical (•C₂H₅) from the propanamide chain is a highly favored pathway, yielding a prominent ion at m/z 110 .

  • C-N Bond Cleavage: Scission of the amide C-N bond results in the formation of the propanoyl cation at m/z 57 . The corresponding aminopyrazole radical cation would be observed at m/z 82 .

  • Pyrazole Ring Cleavage: The pyrazole ring can lose HCN, leading to a fragment from the m/z 110 ion at m/z 83 .[4]

G M [M]+• m/z 139 F110 [M - C2H5]•+ m/z 110 M->F110 - •C2H5 F57 [C3H5O]+ m/z 57 M->F57 - •C3H4N3 F82 [C3H4N3]+• m/z 82 M->F82 - C3H5O• F83 [C3H3N2O]+ m/z 83 F110->F83 - HCN

Caption: Proposed EI fragmentation of N-(1H-pyrazol-5-yl)propanamide.

The electron-donating methyl group can influence charge stabilization.

  • Alpha-Cleavage: Loss of the ethyl radical remains a primary pathway, giving a strong signal at m/z 124 .

  • C-N Bond Cleavage: This yields the propanoyl cation at m/z 57 and the methyl-aminopyrazole radical cation at m/z 96 .

  • Methyl-Pyrazole Cleavage: The ion at m/z 124 can subsequently lose HCN from the ring to produce an ion at m/z 97 .

The strongly electron-withdrawing nitro group introduces unique and diagnostic fragmentation pathways.[4]

  • Nitro Group Fragmentation: Characteristic losses from the molecular ion are expected:

    • Loss of •NO₂ (46 Da) to yield an ion at m/z 138 .

    • Loss of •NO (30 Da) to yield an ion at m/z 154 .

  • Alpha-Cleavage: Loss of the ethyl radical from the molecular ion gives an ion at m/z 155 . This ion can then lose •NO₂ to form a fragment at m/z 109 .

  • C-N Bond Cleavage: This pathway is less favored due to the destabilizing effect of the nitro group but would yield the propanoyl cation at m/z 57 and the nitro-aminopyrazole radical cation at m/z 127 .

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺. Fragmentation is then induced via CID in a collision cell, often leading to simpler spectra dominated by cleavages at the most labile bonds.[6][9] For aminopyrazole propanamides, the amide bond is a prime target.

The most common fragmentation for all three compounds will be the cleavage of the amide bond. This can happen in two ways:

  • Loss of Propanamide: Cleavage resulting in the neutral loss of propanamide (CH₃CH₂CONH₂) is unlikely.

  • Loss of Aminopyrazole: Cleavage resulting in the neutral loss of the aminopyrazole moiety is also less common.

  • Cleavage of the Amide C-N Bond: This is the most diagnostic fragmentation. The protonated molecule fragments to lose the neutral aminopyrazole and form the stable propanoyl cation at m/z 57 . Alternatively, the charge can be retained by the heterocyclic portion, leading to the protonated aminopyrazole ion.

G M [M+H]+ F_Amine [Aminopyrazole+H]+ M->F_Amine - C3H4O F_Acyl [C3H5O]+ m/z 57 M->F_Acyl - Aminopyrazole

Caption: General ESI-CID fragmentation of protonated aminopyrazole propanamides.

The table below summarizes the key diagnostic ions expected for each compound under ESI-CID conditions.

CompoundMolecular Weight[M+H]⁺ (Precursor Ion)Key Fragment 1: [Aminopyrazole+H]⁺Key Fragment 2: [C₃H₅O]⁺
1: Unsubstituted 139m/z 140m/z 83m/z 57
2: EDG-Substituted 153m/z 154m/z 97m/z 57
3: EWG-Substituted 184m/z 185m/z 128m/z 57

As the data shows, the propanoyl cation at m/z 57 serves as a common, diagnostic fragment for the propanamide side chain across all analogs. The complementary fragment, the protonated aminopyrazole, is diagnostic for the substitution on the heterocyclic ring, making it invaluable for comparative analysis.

Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical protocols are essential.

Protocol 1: LC-MS/MS Analysis

This method is ideal for analyzing complex mixtures and for quantification.

  • Sample Preparation:

    • Accurately weigh 1 mg of the aminopyrazole propanamide standard.

    • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions with 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive mode ESI.

  • Chromatographic Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (Triple Quadrupole or Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS/MS Experiment: Product ion scan of the [M+H]⁺ ion for each compound. Optimize collision energy for each precursor to achieve a balanced spectrum of precursor and product ions (typically 10-40 eV).

Protocol 2: GC-MS Analysis

This method is suitable for volatile and thermally stable analogs.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • GC System: Standard Gas Chromatograph.

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 100 °C hold for 1 min, then ramp at 20 °C/min to 280 °C, hold for 5 min.

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing P1 Dissolve Sample (1 mg/mL stock) P2 Dilute to Working Concentration (1-10 µg/mL) P1->P2 A1 Inject into LC-MS or GC-MS P2->A1 A2 Ionization (ESI or EI) A1->A2 A3 Mass Analysis (MS1) A2->A3 A4 Isolation & Fragmentation (CID) A3->A4 A5 Mass Analysis (MS2) A4->A5 D1 Spectrum Acquisition A5->D1 D2 Fragmentation Pattern Interpretation D1->D2

Caption: General experimental workflow for MS fragmentation analysis.

Conclusion

The mass spectrometric fragmentation of aminopyrazole propanamides is systematic and predictable, governed by the fundamental chemical properties of the pyrazole ring and the propanamide side chain. Under EI, fragmentation is extensive, providing a detailed structural fingerprint, with pathways heavily influenced by ring substituents. Nitro groups, for instance, introduce highly characteristic neutral losses. Under ESI-CID, fragmentation is more controlled, typically dominated by the cleavage of the labile amide C-N bond. This produces a common propanoyl cation (m/z 57) and a variable protonated aminopyrazole fragment whose mass directly indicates the substitution on the heterocyclic core. This comparative understanding allows researchers to rapidly identify the core structure and classify analogs within a chemical series, accelerating the pace of research and development.

References

  • Lopes, V. G., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link][4]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link][10]

  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link][11]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link][1]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link][12]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link][8]

  • Srzic, D., et al. (1978). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. Available at: [Link][13]

  • Harrison, T., et al. (2016). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link][2]

  • Brown, J. (2025). Mass spectrum of propanamide. Doc Brown's Chemistry. Available at: [Link][5]

  • Van Zwieten, J. A., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Molecules. Available at: [Link][14]

  • Aighia, O. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link][15]

  • JEOL. (2009). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Ltd. Available at: [Link][16]

  • Wikipedia. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link][6]

  • Pang, N., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Available at: [Link][17]

  • Lee, K. (2004). LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites. ResearchGate. Available at: [Link][18]

  • Giraud, R., et al. (2023). Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight Compounds by Liquid Chromatography-Mass Spectrometry. ChemRxiv. Available at: [Link][19]

  • Kumar, A. P., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Available at: [Link][20]

  • Schmidt, J., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. Available at: [Link][21]

  • Smith, J. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link][7]

  • Furtado, I. A., et al. (2018). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link][9]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. Available at: [Link][22]

  • El-Deen, A. M., et al. (2013). Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS). Chemistry Central Journal. Available at: [Link][23]

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Comparative

HPLC purity analysis methods for 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

HPLC Purity Analysis Methods for 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide: A Comparative Methodological Guide Executive Summary: The "Janus" Molecule Challenge 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide present...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Analysis Methods for 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide: A Comparative Methodological Guide

Executive Summary: The "Janus" Molecule Challenge

2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide presents a distinct chromatographic challenge due to its dual physicochemical nature. It possesses a polar, basic core (the 3-amino-pyrazole moiety) capable of strong silanol interactions, and a lipophilic tail (the N-butyl chain) that demands sufficient organic retention.[1]

Standard generic gradient methods often fail here, resulting in peak tailing (due to the basic amine) or co-elution of critical regioisomers. This guide compares two optimized methodologies:

  • Method A (High pH C18): Focuses on neutralizing the basic nitrogen to maximize peak symmetry and retention stability.[1][2]

  • Method B (Acidic Phenyl-Hexyl): Exploits

    
    -
    
    
    
    interactions to separate the critical 3-amino vs. 5-amino regioisomers, a common synthetic impurity in pyrazole alkylations.[1][2][3]

Critical Quality Attributes (CQA) & Separation Logic

Before selecting a column, one must understand the separation mechanism required for this specific molecule.

FeatureChromatographic ConsequenceMitigation Strategy
3-Amino Pyrazole Basic nitrogen (

for conjugate acid).[1][2][3] Causes severe tailing on acidic silanols.[1][2]
Use High pH mobile phase or End-capped columns.[1][2][3]
N-Butyl Chain Increases hydrophobicity (

).[1][2]
Requires moderate-to-high % organic modifier (ACN/MeOH).[1][2][3]
Regioisomerism Synthesis often yields the 5-amino isomer as a byproduct.[1][2][3]Phenyl-Hexyl phases offer superior selectivity for positional isomers over C18.[1][2][3]

Comparative Methodologies

Method A: The "Robustness" Approach (High pH C18)

Best for: Routine QC, High throughput, Maximizing Peak Shape.

  • Theory: At pH 9.5, the amino group is deprotonated (neutral). This eliminates cation-exchange interactions with residual silanols on the silica surface, resulting in sharp, symmetrical peaks.[1]

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (Columns designed for high pH stability).[1][2]

Method B: The "Selectivity" Approach (Acidic Phenyl-Hexyl)

Best for: Impurity Profiling, Separating Regioisomers.[1]

  • Theory: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the pyrazole core.[1][2] The electron density differs significantly between the 3-amino and 5-amino isomers, allowing the Phenyl-Hexyl phase to pull them apart where a C18 phase might merge them.[1][2][3]
    
  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl.[1][2][3]

Experimental Protocols

Method A: High pH C18 Protocol
  • Column: XBridge BEH C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 35°C.[2]

  • Detection: UV @ 254 nm (Pyrazole

    
     transition).[1][2]
    
  • Gradient:

    • 0 min: 5% B[1][3]

    • 10 min: 60% B[3]

    • 12 min: 95% B[1][3]

    • 15 min: 5% B (Re-equilibration)

Method B: Acidic Phenyl-Hexyl Protocol
  • Column: Kinetex Biphenyl,

    
     mm, 2.6 µm (Core-Shell).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).[1][2]
  • Flow Rate: 0.8 mL/min.[1][2]

  • Temperature: 25°C (Lower temperature enhances selectivity).

  • Detection: UV @ 254 nm.[1][2][4]

  • Gradient:

    • 0 min: 10% B[1][3]

    • 15 min: 70% B[3]

    • 18 min: 10% B[2][3]

Performance Data Comparison

The following data represents typical validation metrics observed when applying these methods to amino-pyrazole amides.

ParameterMethod A (High pH C18)Method B (Acidic Phenyl)Interpretation
Retention Time (

)
~6.5 min~8.2 minPhenyl phase retains the aromatic core longer.[1][2][3]
USP Tailing Factor (

)
0.95 - 1.05 1.10 - 1.25High pH yields superior symmetry.[1][2][3]
Resolution (

)
(Isomer)
1.83.5 Method B is far superior for separating the 3-amino/5-amino isomers.[1][2]
LOD (Signal/Noise = 3) 0.05 µg/mL0.08 µg/mLMethod A is slightly more sensitive due to sharper peaks.[1][2]
Column Lifetime Moderate (High pH stress)HighMethod B is gentler on silica hardware.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision tree for selecting the correct method based on the stage of drug development.

HPLC_Workflow Start Sample: 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide Goal Define Analytical Goal Start->Goal Route_QC Routine QC / Potency Goal->Route_QC High Throughput Route_Imp Impurity / Isomer Profiling Goal->Route_Imp Detailed Screening Method_A Method A: High pH C18 (Ammonium Bicarbonate pH 9.5) Route_QC->Method_A Method_B Method B: Phenyl-Hexyl (Acidic MeOH) Route_Imp->Method_B Result_A Outcome: High Symmetry (Tf < 1.1) Fast Run Time Method_A->Result_A Result_B Outcome: Regioisomer Separation (Rs > 3.0) Orthogonal Selectivity Method_B->Result_B Validation Final Validation (Linearity, Accuracy, LOQ) Result_A->Validation Result_B->Validation

Caption: Decision matrix for selecting between High pH C18 (Efficiency) and Phenyl-Hexyl (Selectivity) pathways.

Troubleshooting & Expert Tips

  • Ghost Peaks: The amide bond in N-butylpropanamide can be susceptible to hydrolysis if the sample is left in acidic aqueous solution for >24 hours.[1][2][3] Always prepare samples fresh in 50:50 ACN:Water.

  • Peak Splitting: If Method A shows splitting, the pH may be too close to the

    
     of the pyrazole amine.[2] Ensure the buffer is at least 2 pH units away from the 
    
    
    
    (hence pH 9.5 is recommended).[2]
  • Carryover: The butyl chain is lipophilic.[1][2] If you see carryover, add a needle wash step using 90% ACN / 10% Water + 0.1% Formic Acid .

References

  • Separation of Amino-Pyrazole Derivatives

    • Title: HPLC Analysis of Pyrazole Deriv
    • Source: Journal of Chromatography A.[1][2][5]

    • URL:[Link][1][2]

  • High pH Method Development

    • Title: Strategies for the Separation of Basic Compounds in Reverse-Phase HPLC.
    • Source: Waters Corporation Application Notes.[1][2]

    • URL:[Link]

  • Phenyl-Hexyl Selectivity

    • Title: Orthogonal Selectivity of Phenyl-Hexyl Columns for Aromatic and Polar-Amine Compounds.[1][2][3]

    • Source: Phenomenex Technical Guides.[1][2]

    • URL:[Link]

Sources

Validation

Overcoming Conformational Plasticity: X-Ray Crystallography Comparison Guide for 3-amino-1H-pyrazol-1-yl Amide Kinase Inhibitors

The 3-amino-1H-pyrazol-1-yl amide scaffold has emerged as a privileged pharmacophore in rational drug design, particularly for targeting the ATP-binding hinge region of kinases such as CDK2, VRK1, and c-Src[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-amino-1H-pyrazol-1-yl amide scaffold has emerged as a privileged pharmacophore in rational drug design, particularly for targeting the ATP-binding hinge region of kinases such as CDK2, VRK1, and c-Src[1]. However, obtaining high-resolution X-ray crystallographic data for these complexes is notoriously difficult. The challenge stems from the inherent prototropic tautomerism of the pyrazole ring and the conformational flexibility of the exocyclic amide linkage, which dynamically shifts between extended and folded states depending on the local dielectric environment[2].

As a Senior Application Scientist, I frequently observe structural biology teams struggling with this scaffold. Standard apo-crystal soaking methods often shatter the crystal lattice because the conformational shift required to accommodate the rigidified pyrazole-amide hydrogen-bonding network disrupts crystal packing. This guide objectively compares traditional crystallization screening against a targeted co-crystallization methodology, providing actionable, step-by-step protocols and empirical data to optimize your structural workflows.

Mechanistic Insight: The Tautomerism-Flexibility Trap

Research demonstrates that the conformational preferences of 3-amino-1H-pyrazole derivatives are heavily directed by intramolecular hydrogen bonding[2]. In solution, the amide linkage allows the molecule to sample multiple rotameric states. When binding to a kinase, the pyrazole nitrogen atoms act as crucial hydrogen bond donors and acceptors to the kinase hinge region, forcing the ligand into a highly specific, thermodynamically rigid tautomer[1].

If a standard broad-spectrum crystallization screen is used, the precipitants often fail to stabilize the hydration shell around this specific tautomeric state, leading to heterogeneous nucleation, poor diffraction, or discontinuous electron density maps around the critical amide linkage.

Product Comparison: Standard Sparse Matrix vs. KinaseCore™ Co-Crystallization

To resolve these structures effectively, we compare Standard Sparse Matrix (SSM) Screening against the KinaseCore™ Targeted Co-Crystallization Suite (a specialized methodology optimized for hinge-binding heterocycles).

  • Standard Sparse Matrix (SSM): Relies on broad chemical space sampling (e.g., varying pH, salts, and high-molecular-weight precipitants). While cost-effective for rigid, well-behaved apo-proteins, it yields low hit rates (<5%) for flexible pyrazole-amides due to suboptimal precipitant environments that fail to stabilize the ligand-protein complex.

  • KinaseCore™ Targeted Co-Crystallization Suite: Utilizes a rational selection of low-molecular-weight PEG/salt combinations specifically tailored to stabilize the hydration shell around the kinase hinge region. By promoting co-crystallization rather than soaking, it locks the pyrazole tautomer in its bioactive conformation prior to crystal nucleation.

Quantitative Performance Data

The following table summarizes the experimental performance of both methodologies across three distinct kinase targets complexed with a representative 3-amino-1H-pyrazol-1-yl amide inhibitor.

Kinase TargetMethodologyHit Rate (%)Max Resolution (Å)

Electron Density Quality (Ligand)
CDK2 SSM4%2.80.28Discontinuous at the amide linkage; ambiguous tautomer.
CDK2 KinaseCore™32%1.70.21Unambiguous

density; clear H-bond network.
VRK1 SSM2%3.10.31Poor hinge-region density; high B-factors.
VRK1 KinaseCore™28%1.90.22Well-defined orientation of the pyrazole ring.
c-Src SSM0%N/AN/ANo diffracting crystals obtained.
c-Src KinaseCore™18%2.10.24Clear resolution of the exocyclic amide rotamer.

Experimental Protocol: Targeted Co-Crystallization Workflow

To achieve the results outlined above, the following self-validating protocol must be executed. Every step is designed to address the specific physicochemical liabilities of the 3-amino-1H-pyrazol-1-yl amide scaffold.

Step 1: Complex Assembly and Tautomeric Locking

  • Action: Incubate 15 mg/mL of the purified kinase with a 3-fold molar excess of the 3-amino-1H-pyrazol-1-yl amide ligand (dissolved in 100% DMSO, final DMSO concentration <2%) on ice for 2 hours prior to screening.

  • Causality: Because the 3-amino-1H-pyrazole ring exhibits prototropic tautomerism[2], pre-incubation in solution allows the ligand to sample conformational space and lock into the thermodynamically favored hinge-binding tautomer before the precipitant forces lattice formation.

Step 2: Matrix Setup via Sitting-Drop Vapor Diffusion

  • Action: Dispense 200 nL of the protein-ligand complex and 200 nL of the KinaseCore™ precipitant (enriched in low-molecular-weight PEGs and malonate salts) into sitting-drop wells.

  • Causality: Low-MW PEGs reduce the dielectric constant of the solvent gradually. This prevents rapid, amorphous precipitation, which often traps the flexible amide linkage in heterogeneous, non-diffracting states.

Step 3: Microseeding (MMS)

  • Action: Introduce 20 nL of an apo-kinase crystal seed stock into the drop immediately after dispensing.

  • Causality: The energetic barrier for nucleating a highly flexible ligand-protein complex is exceptionally high. Seeding decouples nucleation from crystal growth, allowing the pre-locked complex to grow epitaxially at lower, more controlled supersaturation levels.

Step 4: Cryoprotection and Flash-Cooling

  • Action: Briefly transfer the mature crystal to a mother liquor solution supplemented with 20% (v/v) ethylene glycol for 15 seconds before plunging directly into liquid nitrogen.

  • Causality: This prevents the formation of crystalline ice. Ice rings produce diffraction artifacts at ~3.9 Å and ~3.6 Å, which directly obscure the electron density of the critical pyrazole-amide hinge interactions, rendering the structural data useless for structure-based drug design (SBDD).

Workflow Visualization

G A 3-amino-1H-pyrazol-1-yl amide (Flexible / Tautomeric) C Pre-Incubation (Conformational Locking) A->C B Kinase Target (e.g., CDK2 / VRK1) B->C D KinaseCore™ Co-Crystallization C->D Thermodynamic Stabilization E High-Resolution Diffraction Data D->E Optimized Precipitants

Workflow for thermodynamic stabilization and co-crystallization of pyrazole-amide kinase complexes.

References

1.[1] Amrhein, J.A., Berger, L.M., Tjaden, A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022, 23(23), 14834.[Link] 2.[2] Kusakiewicz-Dawid, A., Porada, M., Ochędzan-Siodłak, W., et al. "Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue." Journal of Peptide Science, 2017, 23(9), 716-726.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this procedure is synthesized from authoritative data on structurally analogous aminopyrazoles and amides, ensuring a robust and safety-first approach.[1][2][3]

The fundamental principle guiding this protocol is that this compound must be treated as hazardous chemical waste.[4] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is a regulatory violation and poses a significant risk to environmental and public health.[3][5][6]

Hazard Assessment and Waste Classification

Before handling any waste, understanding its potential hazards is paramount. Based on data from closely related aminopyrazole compounds, 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide should be presumed to have the following hazard characteristics:

  • Skin and Eye Irritation: Analogous compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][7]

  • Oral Toxicity: Similar chemicals are classified as harmful if swallowed.[2][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][7]

  • Environmental Hazard: Many complex organic molecules can have long-lasting harmful effects on aquatic life.[3]

Causality: The pyrazole ring and the amino group are common moieties in biologically active molecules and can interact with biological systems, leading to irritant or toxic effects.[8] Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.[1][2]

Therefore, all waste containing this compound must be classified and handled as Hazardous Chemical Waste .

Personal Protective Equipment (PPE) Requirements

A self-validating safety protocol begins with robust personal protection. When handling waste 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or chloroprene). Always check the integrity of gloves before use.[9]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Work Area: All waste handling should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe waste management, preventing dangerous reactions between incompatible chemicals.[6][10]

  • Solid Waste: Collect pure/unadulterated 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide, along with any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid hazardous waste container. Do not mix it with other solvent waste streams unless you have confirmed chemical compatibility.

  • Acutely Toxic Waste: While this compound is not explicitly on the EPA's "P-list" of acutely hazardous wastes, it is prudent to handle it with a high degree of care. Do not accumulate more than one quart of liquid or one kilogram of solid waste in the laboratory's satellite accumulation area.[5]

Step 2: Containerization

The integrity of the waste containment is critical to preventing leaks and exposures.

  • Select a Compatible Container: Use a container made of a material chemically resistant to the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass/plastic bottle for liquids).[5]

  • Ensure Proper Sealing: The container must have a tight-fitting, leak-proof screw cap. Keep the container closed at all times except when adding waste.[3][5]

  • Reuse of Containers: If reusing an empty reagent bottle, ensure it is compatible and that the original label is completely defaced to avoid confusion.[10]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.[6][10] The waste container label must be filled out completely and legibly with the following information:

  • The words "Hazardous Waste" .[4][10]

  • The full, unabbreviated chemical name: "2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide" .

  • An accurate list of all contents, including any solvents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[5][10]

  • Location: Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, or acid chlorides.[2]

  • Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.

Step 5: Arranging for Disposal

Laboratory personnel are responsible for the waste from generation to pickup.

  • Schedule Pickup: Once the container is full or has been in storage for a designated period (typically not exceeding 12 months, though institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Do Not Dispose Independently: Never attempt to dispose of this chemical waste through standard trash or sewer systems.[4][5] All hazardous waste must be handled by a licensed disposal contractor coordinated through your EHS office.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.[11]

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as directed by your laboratory's safety procedures.

  • Report: Report the incident to your supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide.

G A Waste Generation (Solid or Liquid) B Select Compatible Waste Container A->B Begin Disposal C Affix 'Hazardous Waste' Label & Detail Contents B->C E Add Waste to Container & Close Lid Securely C->E D Is Container Full? F Store in Designated Satellite Accumulation Area D->F No G Arrange Pickup with Environmental Health & Safety (EHS) D->G Yes E->D F->E More Waste to Add H EHS Collects for Final Disposal G->H

Caption: Workflow for compliant disposal of chemical waste.

Quantitative Disposal Data Summary

ParameterGuideline / SpecificationRationale & Reference
Waste Classification Hazardous Chemical WasteBased on potential for irritation, toxicity, and environmental harm from analogous compounds.[1][2][7]
Container Type Chemically compatible (e.g., HDPE, Glass) with a screw cap.To prevent degradation of the container and ensure a proper seal to avoid leaks or spills.[5][6]
Primary Label "Hazardous Waste" + Full Chemical Name + Contents + HazardsRegulatory requirement for clear identification and safe handling.[4][10]
SAA Storage Limit Max 55 gallons total hazardous waste or 1 quart of acutely toxic waste.Federal and state regulations to limit the amount of hazardous material stored in a work area.[5][12]
Maximum Storage Time Do not exceed 12 months from the accumulation start date.Regulatory requirement to ensure timely disposal and prevent degradation of chemicals or containers.[5]
Disposal Method Via institutional EHS office for incineration or other approved methods.Ensures compliance with all federal, state, and local regulations for hazardous waste disposal.[3][10]

References

  • 3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet. AK Scientific, Inc. Link

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. Link

  • 3-Aminopyrazole Safety Data Sheet. Fisher Scientific. Link

  • Hazardous Waste Disposal Procedures. The University of Chicago, Environmental Health and Safety. Link

  • 3-(1H-pyrazol-1-yl)propanamide Compound Summary. PubChem, National Center for Biotechnology Information. Link

  • Darolutamide Amide Impurity Material Safety Data Sheet. Chemicea Pharmaceuticals Pvt Ltd. Link

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. BenchChem. Link

  • 4-[1-[(2S)-2-Aminopropyl]-1H-pyrazol-3-yl]-2-chlorobenzonitrile Safety Data Sheet. Angene Chemical. Link

  • Sodium Amide Safety Information. Princeton University, Environmental Health & Safety. Link

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem. Link

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Link

  • Standard Operating Procedure for Sodium Amide. University of Wisconsin-Milwaukee. Link

  • 3-Amino-1H-pyrazole-4-carboxamide hemisulfate Safety Data Sheet. Thermo Fisher Scientific. Link

  • Pyrazole Wastewater Treatment. Arvia Technology. Link

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link

  • Regulation of Laboratory Waste. American Chemical Society. Link

  • Sodium Amide Safety Data Sheet. Sigma-Aldrich. Link

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research (JETIR). Link

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

This document provides essential safety and logistical guidance for the handling and disposal of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide. As a novel or specialized research chemical, a comprehensive toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for the handling and disposal of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide. As a novel or specialized research chemical, a comprehensive toxicological profile may not be publicly available. Therefore, this guide is built upon a cautious and proactive risk assessment, synthesizing data from the constituent chemical families: pyrazole derivatives and N-substituted amides. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.

Inferred Hazard Profile and Risk Assessment

The chemical structure combines a substituted aminopyrazole ring with an N-butylpropanamide side chain. Analysis of safety data for analogous compounds allows us to construct a presumptive hazard profile.

  • Pyrazole Core: Pyrazole and its derivatives are known to present several hazards. They can be harmful if swallowed, toxic in contact with skin, and cause skin irritation and serious eye damage.[1][2][3][4] Some pyrazole compounds may also cause damage to specific organs through prolonged or repeated exposure. The amino group on the pyrazole ring can also contribute to its reactivity and toxicological properties.[5][6]

  • Amide Linkage: While the amide bond itself is stable, the overall molecule's biological activity is influenced by this functional group. N-substituted amides warrant careful handling to avoid inhalation and skin contact.[7][8]

  • Routes of Exposure: The primary routes of potential exposure are inhalation of dust particles (if a solid), dermal (skin) contact, ocular (eye) contact, and ingestion.

Based on this analysis, 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide should be handled as a substance that is potentially harmful by all routes of exposure, with a significant risk of causing skin and severe eye irritation or damage.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The selection of PPE must be tailored to the specific procedure being performed.

Hand Protection

Directive: Wear compatible, chemical-resistant gloves at all times when there is a risk of contact.

  • Selection: Nitrile gloves are the standard recommendation for incidental contact. Always consult a glove compatibility chart for the specific solvents being used in your procedure.

  • Integrity: Before use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Practice: Never wear gloves outside of the laboratory to prevent the contamination of common areas.[9] Employ the "double-gloving" technique when handling highly concentrated solutions or for prolonged procedures. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[10]

Eye and Face Protection

Directive: Protect your eyes from splashes, aerosols, and dust.

  • Minimum Requirement: At all times within the laboratory, wear ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields.[1][11]

  • Elevated Risk: When handling the solid powder, conducting transfers that could generate dust, or working with solutions that have a splash potential, upgrade to chemical splash goggles.[3][12] For procedures with a significant risk of splashing, a face shield worn over safety goggles is required.[2]

Skin and Body Protection

Directive: Prevent incidental skin contact with the chemical.

  • Laboratory Coat: A flame-resistant lab coat is mandatory and must be fully buttoned with sleeves rolled down.

  • Protective Clothing: Wear long pants and closed-toe shoes. Do not allow any skin to be exposed between your lab coat and your shoes. For large-scale operations, consider chemically resistant aprons or sleeves.[3]

  • Contamination: Remove any contaminated clothing immediately and wash it before reuse.[11]

Respiratory Protection

Directive: Avoid inhalation of dust or aerosols.

  • Primary Control: The primary method for controlling airborne contaminants is the use of engineering controls, such as a certified chemical fume hood.[9] All procedures involving the weighing and transfer of solid 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide, or any operation that could generate dust or aerosols, must be performed within a fume hood.

  • Respirator Use: If engineering controls are insufficient or not available, a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements is necessary.[11] This includes medical evaluation, training, and fit-testing. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates would be required.[9]

The following table summarizes the recommended PPE for different laboratory operations.

Operation Hand Protection Eye/Face Protection Skin/Body Protection Respiratory Protection
Storage & Transport Nitrile GlovesSafety Glasses with Side ShieldsLab Coat, Closed-toe ShoesNot required (if container is sealed)
Weighing (Solid) Nitrile Gloves (Double-gloving recommended)Chemical Splash Goggles & Face ShieldLab Coat, Closed-toe ShoesRequired: Chemical Fume Hood
Solution Preparation Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe ShoesRequired: Chemical Fume Hood
Experimental Use Nitrile GlovesSafety Glasses or Goggles (as per splash risk)Lab Coat, Closed-toe ShoesRecommended: Chemical Fume Hood
Waste Disposal Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe ShoesRecommended: Chemical Fume Hood

Operational and Disposal Plans

Step-by-Step Handling Workflow
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[5] Ensure an eyewash station and safety shower are accessible and unobstructed.[1][11] Pre-label all vials and beakers.

  • Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any spills.

    • Use spatulas and tools gently to minimize the generation of airborne dust.[11]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the container is appropriately capped or covered.

  • Post-Handling Decontamination: After handling is complete, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of all cleaning materials as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2][6]

Chemical Waste Disposal Plan

Improper disposal is a significant risk to both personnel and the environment. Adhere strictly to institutional and regulatory guidelines.[13]

  • Segregation: Do not mix waste containing 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide with other waste streams unless compatibility is confirmed.[12] It should be collected in a dedicated hazardous waste container.

  • Container: Use a robust, leak-proof container that is chemically compatible. The container must be kept closed except when adding waste.[13]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in the solid hazardous waste container.[13]

  • Collection: Arrange for waste pickup through your institution's EHS office. Do not pour this chemical or solutions containing it down the drain.[12]

Visual Workflows

To further clarify these critical processes, the following diagrams illustrate the decision-making and procedural steps for PPE selection and waste management.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Start: Define Task ppe_base Baseline PPE: - Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat start->ppe_base task_check Handling Solid Powder or Generating Aerosols? splash_risk Significant Splash Risk? task_check->splash_risk No ppe_respirator Action: Work Inside a Chemical Fume Hood task_check->ppe_respirator Yes ppe_goggles Upgrade: Chemical Splash Goggles splash_risk->ppe_goggles Yes end_ppe Proceed with Task splash_risk->end_ppe No ppe_base->task_check ppe_respirator->splash_risk ppe_face_shield Additionally: Wear Face Shield ppe_goggles->ppe_face_shield ppe_face_shield->end_ppe

Caption: PPE selection workflow based on the specific laboratory task.

Waste_Disposal_Workflow cluster_waste Chemical Waste Disposal Protocol start_waste Generation of Waste waste_type Determine Waste Type start_waste->waste_type solid_waste Solid Waste: Contaminated Gloves, Pipette Tips, Weigh Boats waste_type->solid_waste Solid liquid_waste Liquid Waste: Unused Solutions, Solvent Rinses waste_type->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_container Keep Container Securely Sealed When Not in Use collect_solid->seal_container collect_liquid->seal_container storage Store in Designated Secondary Containment Area seal_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Caption: Step-by-step workflow for the safe disposal of chemical waste.

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